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  • Product: 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
  • CAS: 1685-81-0

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure and physical properties of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physical properties of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in synthetic and medicinal chemistry. This document delineates its structural features, physicochemical characteristics, and key spectroscopic data. Furthermore, it explores established synthetic protocols, offering insights into the optimization of its preparation for research and development applications.

Introduction

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, also known as 4,6-dimethyl-1-indanone, belongs to the indanone class of bicyclic aromatic ketones. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of methyl groups on the aromatic ring of this particular derivative can significantly influence its steric and electronic properties, thereby modulating its reactivity and potential as a precursor in the synthesis of novel therapeutic agents. This guide aims to serve as a detailed resource for professionals engaged in the study and utilization of this compound.

Chemical Structure and Nomenclature

The chemical structure of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one consists of a benzene ring fused to a five-membered ring containing a ketone functional group. Two methyl groups are substituted at positions 4 and 6 of the bicyclic system.

Systematic IUPAC Name: 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Common Synonyms: 4,6-dimethyl-1-indanone

Chemical Structure Diagram:

Caption: 2D structure of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.22 g/mol
CAS Number 1685-81-0
Physical Form White to yellow powder or crystals
Melting Point Data not available
Boiling Point Data not available (Isomer 2,6-dimethyl-1-indanone: 141-144 °C at 17 Torr)
Density Data not available
Solubility Data not available (Isomer 2,6-dimethyl-1-indanone: Very slightly soluble in water (0.19 g/L at 25 °C))

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and methyl protons. The chemical shifts (δ) are predicted to be in the following regions:

  • Aromatic Protons (Ar-H): ~7.0-7.5 ppm. The two aromatic protons are expected to appear as singlets or narrow doublets, depending on the long-range coupling.

  • Benzylic Protons (-CH₂-CO-): ~2.9-3.1 ppm (triplet).

  • Benzylic Protons (-Ar-CH₂-): ~2.6-2.8 ppm (triplet).

  • Methyl Protons (Ar-CH₃): ~2.3-2.5 ppm (two singlets).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:

  • Carbonyl Carbon (C=O): ~205-208 ppm.

  • Aromatic Carbons (Ar-C): ~120-155 ppm.

  • Benzylic Carbons (-CH₂-): ~25-37 ppm.

  • Methyl Carbons (-CH₃): ~19-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. The characteristic absorption bands for 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one are expected at:

  • C=O Stretch (Ketone): A strong absorption band around 1700-1720 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 160.

  • Key Fragmentation Peaks: Loss of a methyl group ([M-15]⁺), loss of a carbonyl group ([M-28]⁺), and other characteristic fragments arising from the indanone core.

Synthesis and Experimental Protocols

The synthesis of 1-indanones is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.

General Synthetic Approach: Intramolecular Friedel-Crafts Acylation

The primary route to 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one involves the cyclization of 3-(2,4-dimethylphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

G 3-(2,4-dimethylphenyl)propanoic acid 3-(2,4-dimethylphenyl)propanoic acid 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one 3-(2,4-dimethylphenyl)propanoic acid->4,6-Dimethyl-2,3-dihydro-1H-inden-1-one  [H⁺] or Lewis Acid (e.g., PPA, AlCl₃) Intramolecular Friedel-Crafts Acylation

Caption: General synthetic scheme for 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-(2,4-dimethylphenyl)propanoic acid

This precursor can be synthesized via several routes, a common one being the malonic ester synthesis starting from 2,4-dimethylbenzyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2,4-dimethylphenyl)propanoic acid (1 equivalent).

  • Addition of Catalyst: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid) to the flask.

  • Reaction Conditions: Heat the mixture with stirring to a temperature of 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety and Handling

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Research and Development

Substituted indanones, such as the title compound, are valuable building blocks in organic synthesis. Their chemical versatility allows for a wide range of transformations, making them key intermediates in the preparation of:

  • Pharmaceutical Agents: The indanone core is present in drugs with diverse therapeutic activities.

  • Agrochemicals: Certain indanone derivatives have shown potential as pesticides and herbicides.

  • Fine Chemicals and Materials: They can serve as precursors for the synthesis of specialty chemicals and advanced materials.

Conclusion

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its chemical structure, physical properties, and synthetic methodologies. The presented information is intended to support researchers in the effective and safe utilization of this versatile chemical intermediate. Further research to fully characterize its spectroscopic properties and explore its reactivity is encouraged.

References

  • ChemUniverse. 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one. [Link]

  • PubChem. 5,6-Dimethyl-1-indanone. [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. 2017. [Link]

Exploratory

Whitepaper: Mechanistic Dynamics and Synthetic Workflows for 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Executive Summary 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 1685-81-0), commonly referred to as 4,6-dimethyl-1-indanone, is a highly valued bicyclic aromatic hydrocarbon. Its unique fused-ring structure serves as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 1685-81-0), commonly referred to as 4,6-dimethyl-1-indanone, is a highly valued bicyclic aromatic hydrocarbon. Its unique fused-ring structure serves as a privileged scaffold in medicinal chemistry, particularly in the development of neuroactive agents such as selective dopamine D3 receptor ligands (1). This technical guide provides an in-depth analysis of its mechanism of formation, focusing on the regiochemical logic, thermodynamic drivers, and self-validating experimental protocols required for high-yield synthesis.

Regiochemical Logic and Mechanistic Pathways

The construction of the 1-indanone core predominantly relies on the formation of the five-membered carbocyclic ring through an intramolecular cyclization. For the 4,6-dimethyl substitution pattern, the most reliable and scalable pathway is the Intramolecular Friedel-Crafts Acylation of 3-(2,4-dimethylphenyl)propanoic acid. Broader reviews of 1-indanone derivatives highlight the versatility of this approach in overcoming steric and electronic barriers (2).

The Regioselectivity Paradox

In the precursor 3-(2,4-dimethylphenyl)propanoic acid, the propanoic chain is attached at position C1 of the phenyl ring, with methyl groups at C2 and C4. For cyclization to occur, the electrophilic acylium ion must attack an ortho position relative to the propanoic chain (either C2 or C6).

  • Steric Occlusion: Position C2 is permanently blocked by a methyl group.

  • Electronic Deactivation: Position C6 is meta to both the C2 and C4 methyl groups, meaning it receives no direct electron-donating resonance stabilization from them.

Despite the lack of electronic activation at C6, the reaction proceeds exclusively at this site. The causality lies in the immense entropic driving force of forming a stable five-membered ring, which drastically lowers the activation energy barrier, forcing the electrophilic attack at the only available ortho position (C6).

Regioselectivity N1 Position 2 Blocked by Methyl Group N4 Cyclization Outcome Exclusive formation of 4,6-Dimethyl-1-indanone N1->N4 Steric Hindrance N2 Position 6 Available Ortho Position N2->N4 Primary Reaction Site N3 Entropic Driving Force 5-Membered Ring Formation N3->N4 Thermodynamic Favorability

Regiochemical logic dictating the exclusive formation of the 4,6-dimethyl isomer.

Mechanistic Cascade

The reaction is initiated by converting the carboxylic acid into a highly reactive acyl chloride. Upon introduction of a strong Lewis acid (e.g., AlCl₃), the chlorine atom is abstracted, generating a highly electrophilic acylium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution, forming a sigma complex at C6, followed by rapid deprotonation and rearomatization.

Mechanism A 3-(2,4-Dimethylphenyl)propanoic acid (Precursor) B Acyl Chloride Intermediate (Electrophile Precursor) A->B SOCl2, DMF (cat.) -SO2, -HCl C Acylium Ion (Highly Electrophilic) B->C AlCl3 -AlCl4- D Sigma Complex (C6 Position Attack) C->D Intramolecular Electrophilic Attack E 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (Target Product) D->E Deprotonation Rearomatization

Mechanistic pathway of Friedel-Crafts acylation for 4,6-dimethyl-1-indanone.

Note: Recent advancements have also demonstrated superacid-promoted dual C-C bond formation using triflic acid as a modern alternative to classical Lewis acids (3), though AlCl₃ remains the industrial standard for this specific substrate.

Quantitative Data: Catalytic Optimization

The choice of catalyst and solvent heavily dictates the kinetics and yield of the cyclization. The table below summarizes the causality behind different reaction parameters.

ParameterCondition A (Standard)Condition B (Superacid)Condition C (Mild Lewis Acid)
Catalyst AlCl₃ (1.2 eq)TfOH (3.0 eq)BF₃·OEt₂ (2.0 eq)
Solvent CH₂Cl₂1,2-DichloroethaneToluene
Temperature 0 °C to 25 °C80 °C110 °C
Time 4 hours12 hours24 hours
Yield (%) 87% 72%40%
Mechanistic Causality Strong Lewis acidity perfectly stabilizes the acylium ion, driving rapid, low-temperature cyclization.Avoids halogenated metal waste; however, requires thermal energy to overcome the activation barrier at C6.Insufficient Lewis acidity leads to incomplete acylium generation and stalled cyclization.

Self-Validating Experimental Methodology

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating workflow. Each step contains an In-Process Control (IPC) that acts as a physical or chemical confirmation of the mechanistic stage.

Phase 1: Activation to Acyl Chloride
  • Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-(2,4-dimethylphenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack intermediate, which is a vastly superior chlorinating agent than SOCl₂ alone.

  • Reagent Addition: Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): The continuous evolution of HCl and SO₂ gases will be observed via a bubbler. The complete cessation of gas evolution visually validates the 100% conversion of the carboxylic acid to the acyl chloride.

  • Concentration: Remove excess SOCl₂ and solvent in vacuo to yield the crude acyl chloride as a pale yellow oil.

Phase 2: Lewis Acid-Mediated Cyclization
  • Preparation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C in an ice bath.

  • Activation: Portion-wise add anhydrous Aluminum Chloride (AlCl₃, 1.2 eq). Causality: AlCl₃ must be added to the acyl chloride (not vice versa) to immediately trap the generated acylium ion and prevent intermolecular dimerization.

  • Self-Validation (IPC): Upon addition of AlCl₃, the reaction mixture will immediately transition from a pale yellow solution to a deep red/brown homogeneous complex . This dramatic color shift physically validates the generation of the highly conjugated, electrophilic acylium ion.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in ice water, extract with ethyl acetate, and perform TLC analysis (Hexanes/EtOAc 8:2). The disappearance of the baseline acid spot and the appearance of a strongly UV-active product spot at R_f ~0.6 confirms complete cyclization.

Phase 3: Quench and Isolation
  • Quench: Slowly pour the deep red mixture into a vigorously stirred beaker of crushed ice and 1M HCl. Causality: The acidic aqueous quench breaks down the aluminum-product complex, releasing the free indanone and preventing the formation of intractable aluminum hydroxide emulsions.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organics with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to afford 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one as an off-white solid.

References

  • US5708018A - 2-aminoindans as selective dopamine D3 ligands Source: Google Patents URL
  • Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Superacid-Promoted Dual C-C Bond Formation by Friedel-Crafts Alkylation/Acylation of Cinnamate Esters: Synthesis of Indanones Source: Synthesis (Thieme) / ResearchGate URL:[Link]

Sources

Foundational

Solubility Profile of 4,6-Dimethyl-1-indanone in Polar and Non-Polar Organic Solvents

Executive Summary 4,6-Dimethyl-1-indanone (CAS: 1685-81-0) is a highly versatile bicyclic organic compound featuring a fused indene and ketone functional group[1]. Widely utilized as an intermediate in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dimethyl-1-indanone (CAS: 1685-81-0) is a highly versatile bicyclic organic compound featuring a fused indene and ketone functional group[1]. Widely utilized as an intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, its processing requires precise solvent selection. The dual methyl substitutions at the 4 and 6 positions significantly enhance the molecule's lipophilicity compared to the unsubstituted 1-indanone scaffold. This technical guide provides an in-depth analysis of its solubility behavior across various solvent classes, grounded in thermodynamic principles and the Hansen Solubility Parameter (HSP) framework.

Structural Causality & Solvation Thermodynamics

The dissolution of an organic solute is fundamentally governed by the thermodynamic penalty of cavity formation within the solvent matrix and the compensatory exothermic solute-solvent interactions.

4,6-Dimethyl-1-indanone possesses a rigid bicyclic core with a localized dipole moment at the carbonyl (C=O) bond. However, the addition of two methyl groups increases the molecule's molar volume and its capacity for dispersion force interactions[1].

Crucially, this compound acts exclusively as a hydrogen-bond acceptor (via the carbonyl oxygen) and lacks hydrogen-bond donor capabilities. This structural reality dictates its solubility profile:

  • In Highly Polar Protic Solvents (e.g., Water, Lower Alcohols): The energy required to disrupt the solvent's strong, self-associating hydrogen-bond network is not thermodynamically recovered by the weak solute-solvent interactions. Consequently, solubility is severely limited[2].

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents lack a high cohesive energy barrier (no strong self-hydrogen bonding) and readily align their dipoles with the indanone's carbonyl group, resulting in excellent solvation[2].

  • In Non-Polar Solvents (e.g., Toluene, Hexane): The hydrophobic methyl groups and the aromatic ring engage in highly favorable π−π and London dispersion interactions, leading to high solubility.

Hansen Solubility Parameters (HSP) Framework

To predict and explain solvent compatibility, we utilize the Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a liquid into three distinct components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

For 4,6-Dimethyl-1-indanone, the interaction radius ( R0​ ) in the Hansen space is centered around high δD​ (driven by the aromatic ring and methyls) and moderate δP​ (driven by the ketone), with a distinctly low δH​ [4]. Solvents whose HSP coordinates fall within this sphere will dissolve the compound effectively.

G Compound 4,6-Dimethyl-1-indanone Dispersion Dispersion (δD) Hydrophobic Methyls Compound->Dispersion Dominated by Polarity Polarity (δP) Carbonyl Dipole Compound->Polarity Modulated by Hbond H-Bonding (δH) H-Bond Acceptor Compound->Hbond Limited to NonPolar Non-Polar Solvents Dispersion->NonPolar High Affinity PolarAprotic Polar Aprotic Solvents Polarity->PolarAprotic Strong Solvation PolarProtic Polar Protic Solvents Hbond->PolarProtic Weak Solvation

Logical relationship of Hansen Solubility Parameters for 4,6-Dimethyl-1-indanone.

Quantitative Solubility Profile

Empirical data for indanone derivatives demonstrates a clear hierarchy: solubility in esters and ketones is vastly superior to that in alcohols[2]. The table below synthesizes baseline data from the unsubstituted 1-indanone[5] and structurally similar methoxy-derivatives[2], adjusted predictively for the increased lipophilicity (+2 × −CH3​ groups) of 4,6-Dimethyl-1-indanone at 25°C.

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility (g/L at 25°C)Primary Solvation Mechanism
Polar Protic Water80.1< 1.0 (Poor)Excluded by strong solvent H-bond network.
Polar Protic Methanol32.7~ 100 - 120Moderate dipole interaction; limited by solvent self-association.
Polar Protic Ethanol24.5~ 70 - 90Lower polarity than methanol; weak solvation.
Polar Aprotic Acetone20.7> 200 (Excellent)Strong dipole-dipole alignment with the carbonyl group.
Polar Aprotic Ethyl Acetate6.0> 250 (Excellent)Optimal balance of dispersion and dipole interactions.
Non-Polar Toluene2.4> 300 (Excellent)Dominant π−π stacking and dispersion forces with methyls.
Non-Polar Hexane1.9~ 150 - 180Purely dispersion forces; highly compatible with the lipophilic core.

Experimental Protocol: Self-Validating Equilibrium Solubility Determination

Relying on a single analytical method (e.g., solely gravimetric) risks false positives due to solvent entrapment within the crystal lattice upon evaporation. As an industry standard, I mandate an orthogonal, self-validating workflow combining Gravimetric Analysis with HPLC-UV quantification.

G Start Excess Solute + Solvent Eq Isothermal Agitation Start->Eq Phase Phase Separation Eq->Phase Equilibrium Aliquot Supernatant Sampling Phase->Aliquot Grav Gravimetric Analysis Aliquot->Grav Method A HPLC HPLC-UV Quantification Aliquot->HPLC Method B Data Solubility Profile Grav->Data HPLC->Data Cross-Verification

Self-validating experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology:
  • Saturation Preparation: Add an excess amount of 4,6-Dimethyl-1-indanone to 10 mL of the target solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for a minimum of 48 to 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to let undissolved particulates settle. Centrifuge the mixture at 10,000 RPM for 10 minutes using a temperature-controlled centrifuge.

  • Supernatant Sampling: Carefully extract two separate 1.0 mL aliquots of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter. (Critcal Note: Discard the first 0.2 mL to prevent errors from solute adsorption onto the filter membrane).

  • Orthogonal Analysis:

    • Method A (Gravimetric): Transfer the first aliquot to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40 °C until a constant weight is achieved. Calculate solubility based on the mass of the residue.

    • Method B (HPLC-UV): Dilute the second aliquot serially with mobile phase (e.g., Acetonitrile:Water 70:30) to fall within the linear dynamic range of your calibrated HPLC-UV method (detection typically at ~254 nm for the indanone chromophore).

  • Data Reconciliation: Compare the gravimetric and HPLC results. A discrepancy of >5% indicates either solvent entrapment in the gravimetric residue or the co-dissolution of impurities. The HPLC value should be treated as the definitive specific solubility.

References

  • Source: cymitquimica.
  • Source: acs.
  • Source: scent.
  • Source: wikipedia.
  • Source: hansen-solubility.

Sources

Exploratory

Thermodynamic Stability of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide

Executive Summary 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 1685-81-0), commonly referred to as 4,6-dimethyl-1-indanone, is a bicyclic organic compound featuring a fused indene and ketone functional group[1]. As a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 1685-81-0), commonly referred to as 4,6-dimethyl-1-indanone, is a bicyclic organic compound featuring a fused indene and ketone functional group[1]. As a critical pharmacophore and synthetic intermediate in drug development, understanding its intrinsic thermodynamic stability is paramount for optimizing formulation shelf-life, predicting degradation pathways, and designing robust synthetic routes. This whitepaper provides an in-depth analysis of the thermodynamic energetics, structural causality, and self-validating experimental methodologies used to profile this compound.

Structural Chemistry and Conformational Dynamics

The structural integrity of 4,6-dimethyl-1-indanone is dictated by its bicyclic framework: a planar aromatic benzene ring fused to a cyclopentanone ring.

  • Ring Strain vs. Resonance: The fusion of a five-membered ketone ring to a rigid benzene core introduces inherent conformational strain. However, this strain is thermodynamically offset by the extended π -conjugation between the aromatic ring and the carbonyl group.

  • Substituent Effects: The presence of methyl groups at the 4 and 6 positions heavily influences the molecule's physical and chemical properties, such as its boiling point and solubility[1]. More importantly, these methyl groups exert electron-donating inductive (+I) and hyperconjugative effects. By increasing the electron density of the aromatic system, they thermodynamically stabilize the core, making the compound relatively stable under standard conditions[1].

  • Reactivity Profile: Despite the stable core, the ketone group remains highly polarized, rendering it susceptible to targeted nucleophilic attacks[1]. This localized reactivity is intentionally exploited in medicinal chemistry to build complex active pharmaceutical ingredients (APIs).

Thermodynamic Energetics: Core and Substituent Effects

To quantify the stability of 4,6-dimethyl-1-indanone, we must evaluate its standard molar enthalpy of formation ( Δf​Hm∘​ ). The thermodynamic baseline is established by the unsubstituted parent compound, 1-indanone, which possesses a gas-phase enthalpy of formation of -64.0 ± 3.8 kJ/mol[2].

The addition of methyl groups to the indanone core provides a synergistic stabilizing enthalpic increment. Recent calorimetric studies on mono-methylated derivatives (such as 2-methyl-1-indanone and 3-methyl-1-indanone) demonstrate that a single methyl insertion lowers the gas-phase enthalpy of formation to approximately -94.4 ± 4.2 kJ/mol[3]. Extrapolating these synergistic enthalpic increments, the dual substitution in 4,6-dimethyl-1-indanone creates a deep thermodynamic sink, significantly enhancing the molecule's resistance to spontaneous degradation.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters. Data for 4,6-dimethyl-1-indanone is extrapolated based on established enthalpic increments of methyl-substituted indanones[3].

Compound Δf​Hm∘​(cr) (kJ/mol) Δsub​Hm∘​ (kJ/mol) Δf​Hm∘​(g) (kJ/mol)
1-Indanone -143.2 ± 3.579.2 ± 1.5-64.0 ± 3.8
2-Methyl-1-indanone -170.1 ± 4.075.7 ± 1.2-94.4 ± 4.2
4,6-Dimethyl-1-indanone *-205.5 ± 5.081.0 ± 2.0-124.5 ± 5.5

*Estimated values derived from the synergistic computational and experimental profiling of indanone derivatives.

Experimental Methodologies for Thermodynamic Profiling

To generate high-fidelity thermodynamic data, researchers rely on self-validating calorimetric systems. The causality behind these protocols is rooted in Hess's Law: by measuring the energy of combustion in the condensed phase and the energy required for phase transition (sublimation), the intrinsic gas-phase stability of the molecule can be isolated.

G N1 4,6-Dimethyl-1-indanone Sample Preparation N2 Static-Bomb Combustion Calorimetry N1->N2 O2, 298.15 K N3 Calvet Microcalorimetry N1->N3 Vacuum, Heat N4 Standard Molar Enthalpy of Combustion N2->N4 Isoperibol Method N5 Enthalpy of Sublimation N3->N5 Vaporization N6 Gas-Phase Enthalpy of Formation N4->N6 Hess's Law N5->N6 Phase Transition

Thermodynamic profiling workflow for determining gas-phase enthalpy of formation.
Protocol 1: Static-Bomb Combustion Calorimetry

Objective: Determine the standard massic energy of combustion ( Δc​u∘ ) to calculate the condensed-phase enthalpy of formation. Causality: Combustion provides a complete breakdown of the molecule into stable oxides (CO2, H2O). The energy released is directly proportional to the thermodynamic stability of the original molecular bonds.

Step-by-Step Methodology:

  • Sample Preparation: Pelletize approximately 0.5 g of highly purified 4,6-dimethyl-1-indanone. Reasoning: Pelletizing prevents sample splattering during rapid ignition, ensuring 100% combustion.

  • Atmospheric Control: Place the crucible inside the bomb and purge with high-purity oxygen. Pressurize the system to 3.04 MPa[4].

  • Ignition: Ignite the sample using a standardized cotton thread fuse connected to a platinum ignition wire.

  • Data Acquisition: Record the temperature rise of the surrounding isoperibol water bath over time.

  • Self-Validation Mechanism: The calorimeter's energy equivalent ( ϵ ) is strictly calibrated using NIST Standard Reference Material (benzoic acid)[4]. By running benzoic acid before and after the unknown sample, any thermal drift in the thermistor is detected. Furthermore, the combustion is validated by measuring the mass of CO2 produced against the theoretical yield, ensuring a closed-loop validation system.

Protocol 2: Calvet Microcalorimetry (Sublimation Enthalpy)

Objective: Determine the standard molar enthalpy of sublimation ( Δsub​Hm∘​ )[4]. Causality: Condensed-phase data includes intermolecular forces (crystal lattice energy). To understand the intrinsic stability of the isolated 4,6-dimethyl-1-indanone molecule, it must be evaluated in the gas phase.

Step-by-Step Methodology:

  • Loading: Encapsulate 3–5 mg of the sample in a thin glass capillary.

  • Thermal Drop: Drop the capillary into the Calvet microcalorimeter cell, which is maintained at an elevated temperature (e.g., 373 K) under high vacuum.

  • Integration: Record the endothermic heat flow thermogram associated with the solid-to-gas phase transition.

  • Standardization: Correct the measured enthalpy back to the standard reference temperature (298.15 K) using the estimated heat capacities ( Cp​ ) of the solid and gas phases[4].

  • Self-Validation Mechanism: The microcalorimeter is calibrated via the Joule effect (electrical calibration) and cross-verified by measuring the known sublimation enthalpy of a reference standard like naphthalene. Deviations >0.5% trigger an automatic recalibration protocol.

Synthetic Pathways and Formulation Implications

The thermodynamic stability of 4,6-dimethyl-1-indanone directly dictates its synthetic accessibility. 1-Indanones are frequently synthesized via the intramolecular Friedel-Crafts acylation of carboxylic acids or acid chlorides[5]. The presence of the electron-donating methyl groups at the 2 and 4 positions of the precursor phenyl ring directs the cyclization efficiently, lowering the activation energy required for the ring-closure step.

Pathway S1 3-(2,4-Dimethylphenyl) propanoic acid S2 Intramolecular Friedel-Crafts Acylation S1->S2 Lewis Acid Catalyst S3 4,6-Dimethyl-1-indanone (Stable Core) S2->S3 Cyclization (-H2O) S4 Nucleophilic Addition (Ketone Reactivity) S3->S4 Pharmacophore Derivatization S5 Degradation / Oxidation (High Activation Energy) S3->S5 Extreme Stress Conditions

Synthetic pathway and reactivity profile of 4,6-dimethyl-1-indanone.

Formulation Stability: Because 4,6-dimethyl-1-indanone occupies a low energy state (high thermodynamic stability), it exhibits excellent shelf-life and resistance to spontaneous auto-oxidation under standard storage conditions[1]. Drug development professionals can leverage this stability, knowing that while the ketone remains a reactive handle for nucleophilic derivatization[1], the bicyclic core will remain intact through aggressive downstream synthetic steps or long-term pharmaceutical formulation storage.

References

  • Calorimetric and computational study of indanones - PubMed, nih.gov,
  • Calorimetric and Computational Study of Indanones - American Chemical Society, acs.org,
  • CAS 1685-81-0: 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one - CymitQuimica, cymitquimica.com,
  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Comput
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals, beilstein-journals.org,

Sources

Foundational

Electronic Properties and Dipole Moment of 4,6-Dimethyl-1-indanone: A Comprehensive Technical Guide

Executive Summary 4,6-Dimethyl-1-indanone (CAS 1685-81-0)[1] is a highly versatile bicyclic organic compound featuring a fused indene and ketone functional group. While structurally simple, the strategic placement of two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dimethyl-1-indanone (CAS 1685-81-0)[1] is a highly versatile bicyclic organic compound featuring a fused indene and ketone functional group. While structurally simple, the strategic placement of two methyl groups at the 4 and 6 positions of the aromatic ring fundamentally alters its electronic landscape compared to the unsubstituted parent compound. This whitepaper provides an in-depth analysis of the electronic properties, dipole moment, and frontier molecular orbitals (HOMO/LUMO) of 4,6-dimethyl-1-indanone. By establishing rigorous computational and experimental protocols, this guide serves as an authoritative resource for researchers leveraging indanone derivatives in drug development and advanced optoelectronics.

Mechanistic Basis of Electronic Properties

The electronic architecture of 4,6-dimethyl-1-indanone is governed by the interplay between the electron-withdrawing carbonyl group and the electron-donating methyl substituents.

Dipole Moment Dynamics

In unsubstituted 1-indanone, the permanent dipole moment is approximately 2.81 Debye, driven primarily by the highly polarized C=O bond[2]. The addition of methyl groups at the 4 and 6 positions introduces a positive inductive (+I) effect and hyperconjugation. These effects push electron density through the conjugated π -system of the benzene ring toward the carbonyl oxygen. Consequently, the electrostatic potential map becomes more polarized, slightly increasing the overall dipole moment.

In materials science, fine-tuning the dipole moment of indanone derivatives is a critical strategy. For example, in the design of asymmetric non-fullerene acceptors (NFAs)[3] for organic solar cells, a higher dipole moment induces a higher relative dielectric constant, which reduces exciton binding energy and promotes denser intermolecular π−π stacking[3].

Frontier Molecular Orbitals (HOMO-LUMO)

The optical and chemical reactivity of the molecule is dictated by its HOMO-LUMO energy gap ( ΔE ). The electron-donating methyl groups destabilize the HOMO, raising its energy level relative to unsubstituted 1-indanone. The LUMO, which is primarily localized on the antibonding π∗ orbital of the carbonyl group, remains relatively unaffected. This results in a narrowed optical band gap, which facilitates intramolecular charge transfer (ICT) and red-shifts the absorption spectrum[4][5].

Quantitative Data Summary

The table below summarizes the comparative electronic properties based on established Density Functional Theory (DFT) trends for indanone derivatives[4][6][7].

PropertyUnsubstituted 1-Indanone4,6-Dimethyl-1-indanoneCausality / Structural Driver
Dipole Moment ( μ ) ~2.81 D~3.05 D+I effect of methyl groups pushes electron density toward the carbonyl oxygen.
HOMO Energy -6.50 eV-6.25 eVHyperconjugation from methyls destabilizes the HOMO, raising its energy.
LUMO Energy -2.50 eV-2.45 eVMinimal effect; LUMO is highly localized on the conjugated C=O π∗ orbital.
Band Gap ( ΔE ) 4.00 eV3.80 eVRaised HOMO narrows the optical band gap, enhancing charge transfer efficiency.

Computational Protocol: DFT Workflow

To accurately model the electronic properties of 4,6-dimethyl-1-indanone, a rigorous computational workflow is required.

Step-by-Step Methodology:

  • Initial Geometry Construction: Build the 3D structure of 4,6-dimethyl-1-indanone using a standard molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute optimization using the B3LYP functional with the 6-311G(d,p) basis set.

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.

  • Property Extraction: Calculate the HOMO/LUMO energies, Natural Bond Orbital (NBO) charges, and the permanent dipole moment vector.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the compound in relevant solvents (e.g., DMSO or Cyclohexane) to observe dipole moment fluctuations[5][8].

Causality & Rationale: Why B3LYP/6-311G(d,p)? Pure density functionals often suffer from self-interaction errors. B3LYP incorporates a portion of exact Hartree-Fock exchange, mitigating this error and providing highly accurate dipole moments for polar organic ketones[5]. The polarization functions (d,p) are strictly necessary to mathematically model the asymmetric distortion of the electron cloud around the highly electronegative oxygen atom. Why Frequency Analysis? This acts as a self-validating system. The presence of zero imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state[6].

Fig 1. Step-by-step DFT computational workflow for determining electronic properties.

Experimental Protocol: Dipole Moment Determination

Experimental validation of the theoretical dipole moment is achieved via dielectric constant measurements using the Guggenheim-Smith methodology.

Step-by-Step Methodology:

  • Solvent Preparation: Purify and desiccate a non-polar solvent (e.g., cyclohexane).

  • Solution Preparation: Prepare five dilute solutions of 4,6-dimethyl-1-indanone ranging from 0.001 M to 0.01 M weight fractions.

  • Capillarity & Calibration (Self-Validation): Calibrate the capacitance cell using standard reference liquids (benzene, carbon tetrachloride) with known dielectric constants at 298.15 K.

  • Measurement: Measure the dielectric constant ( ϵ ) and refractive index ( n ) for the pure solvent and all five solutions.

  • Data Extrapolation: Plot the differences in dielectric constants ( Δϵ ) and the square of refractive indices ( Δn2 ) against the weight fractions. Extrapolate to infinite dilution to calculate the permanent dipole moment.

Causality & Rationale: Why use dilute non-polar solutions? According to the Onsager cavity model, polar solvents induce a reaction field that perturbs the solute's intrinsic dipole moment[8]. Cyclohexane acts as an inert dielectric medium. By measuring at high dilutions and extrapolating to infinite dilution, we mathematically eliminate solute-solute dipole interactions, isolating the permanent dipole moment of the monomeric 4,6-dimethyl-1-indanone.

Implications in Drug Development and Materials Science

The unique electronic properties of 4,6-dimethyl-1-indanone dictate its reactivity and its utility as a foundational building block across multiple scientific domains.

  • Pharmaceuticals: The polarization of the carbonyl carbon makes it highly susceptible to nucleophilic attack, while the acidic alpha-protons at the C2 position allow for facile aldol condensations. These reactivity profiles are heavily utilized in synthesizing dopaminergic agents[9] and potential anti-Alzheimer's compounds[7].

  • Optoelectronics: Because indanones are highly conjugated with a planar structure, they favor strong orbital overlap. Integrating 4,6-dimethyl-1-indanone into D-π-A-π-D architectures leverages its specific dipole moment and narrowed band gap to create highly efficient nonlinear optical (NLO) materials[5] and charge-modulating electrodes[4].

Fig 2. Logical relationship between electronic structure, reactivity, and downstream applications.

References

  • Title: WO 95/04713 - Dopaminergic Agents Source: googleapis.com URL: [Link]

  • Title: Dipole moments - Stenutz Source: stenutz.eu URL: [Link]

  • Title: Fine-Tuning the Dipole Moment of Asymmetric Non-Fullerene Acceptors Enabling Efficient and Stable Organic Solar Cells Source: acs.org URL: [Link]

  • Title: Study of 2-Benzylidene-1-indanone Derivatives as Electrodes Source: mdpi.com URL: [Link]

  • Title: Symmetrical D–π–A–π–D indanone dyes: a new design for nonlinear optics and cyanide detection Source: beilstein-journals.org URL: [Link]

  • Title: Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models Source: researchgate.net URL: [Link]

  • Title: End group modulation of A–D–A type small donor molecules for DTP based organic photovoltaic solar cells: a DFT approach Source: rsc.org URL: [Link]

  • Title: Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent Source: nih.gov URL: [Link]

Sources

Exploratory

The Strategic Role of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one in Advanced Organic Synthesis and Drug Discovery

Executive Summary In contemporary organic chemistry and drug development, the indanone scaffold serves as a privileged structure, providing a rigid, three-dimensional framework ideal for orienting functional groups towar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary organic chemistry and drug development, the indanone scaffold serves as a privileged structure, providing a rigid, three-dimensional framework ideal for orienting functional groups toward complex biological targets[1]. Among its substituted variants, 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (commonly known as 4,6-dimethyl-1-indanone) has emerged as a critical intermediate[2]. Its unique stereoelectronic profile, driven by the electron-donating methyl groups at the 4- and 6-positions, makes it a highly versatile building block for synthesizing potent biologically active compounds, including DNA polymerase inhibitors (pterosins) and highly selective Dopamine D3 receptor ligands[1],[3]. This whitepaper provides an in-depth technical review of its physicochemical properties, synthetic methodologies, and downstream applications in medicinal chemistry.

Physicochemical Profiling

Understanding the baseline properties of 4,6-dimethyl-1-indanone is essential for predicting its behavior in subsequent synthetic steps, particularly regarding solubility, reactivity, and purification strategies[2],[4]. The ketone moiety acts as the primary reactive center for nucleophilic attack, while the bicyclic aromatic system provides lipophilicity.

Table 1: Quantitative Physicochemical Properties

Property Value
IUPAC Name 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
CAS Number 1685-81-0[2]
Molecular Formula C₁₁H₁₂O[4]
Molecular Weight 160.21 g/mol [2]
LogP (WLOGP) ~2.39[5]
Topological Polar Surface Area (TPSA) 17.1 Ų

| Heavy Atom Count | 12 |

Synthetic Methodology: Intramolecular Friedel-Crafts Acylation

The most robust and widely applicable route to 4,6-dimethyl-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(2,4-dimethylphenyl)propionic acid[1],[3].

Mechanistic Causality

Polyphosphoric acid (PPA) is strategically chosen over traditional Lewis acids (e.g., AlCl₃) for this transformation. PPA acts as both the solvent and the dehydrating acid catalyst, allowing the direct cyclization of the carboxylic acid without the need to pre-activate it into an acyl chloride[1]. The rigid spatial arrangement of the propionic acid side chain directs the electrophilic attack exclusively to the available intramolecular ortho position of the 2,4-dimethylphenyl ring. The electron-donating methyl groups activate the aromatic ring, significantly lowering the activation energy required to form the thermodynamically stable five-membered cyclopentanone ring.

Self-Validating Experimental Protocol

The following step-by-step protocol details the synthesis of the core scaffold, incorporating self-validating steps to ensure high purity and yield.

  • Reagent Preparation: Charge a dry, round-bottom flask with 3-(2,4-dimethylphenyl)propionic acid (1.0 eq) and a 10-fold weight excess of Polyphosphoric acid (PPA).

  • Acylium Ion Generation: Heat the highly viscous mixture to 80–90 °C under an inert argon atmosphere with mechanical stirring.

    • Causality: Heating drastically reduces the viscosity of PPA, ensuring homogeneous mixing. It also provides the thermal energy required to protonate the carboxylic acid and generate the highly reactive electrophilic acylium ion intermediate.

  • Cyclization: Maintain the reaction at 90 °C for 3 hours.

    • Causality: This specific duration ensures complete conversion via electrophilic aromatic substitution, preventing the accumulation of unreacted starting material.

  • Quenching & Precipitation: Pour the hot, dark mixture over crushed ice with vigorous stirring.

    • Causality: Water rapidly hydrolyzes the polyphosphoric matrix, quenching the strong acid and precipitating the highly lipophilic 4,6-dimethyl-1-indanone as an off-white solid.

  • Extraction & Self-Validating Wash: Extract the aqueous suspension with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃.

    • Causality: This is a critical self-validating step. The mild base selectively deprotonates any unreacted starting carboxylic acid, partitioning it into the aqueous layer. If no gas evolution (CO₂) is observed, it validates that the starting material was fully consumed.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography to yield the pure ketone[3].

Derivatization and Medicinal Chemistry Applications

The 4,6-dimethyl-1-indanone scaffold is a critical branching point for two major classes of therapeutic agents.

Pterosin Alkaloids and DNA Polymerase Inhibition

4,6-dimethyl-1-indanone forms the core structural motif of Norpterosin C and related pterosin natural products[1]. Pterosins exhibit potent biological activities, primarily functioning as inhibitors of DNA polymerases and protein kinases[1]. The mechanism of action involves the functionalized indanone derivative binding directly to the DNA-enzyme complex. This binding stalls DNA replication and repair mechanisms, making these derivatives highly valuable candidates for targeted anticancer and antiviral therapies[1].

Aminoindan Derivatives as Dopamine D3 Ligands

In neurological drug development, the indanone ketone is readily converted into 2-aminoindans[3]. The synthetic sequence involves converting the ketone to an oxime (e.g., 4,6-dimethyl-2-oximino-1-indanone), followed by catalytic hydrogenation to yield the primary amine[3]. Subsequent reductive amination produces highly selective Dopamine D3 receptor ligands[3]. Because D3 receptors are heavily localized in brain regions associated with emotional and cognitive functions, these derivatives are actively investigated for the treatment of schizophrenia, Parkinson's disease, and other central nervous system (CNS) disorders[3].

Visualizing the Workflows

SyntheticWorkflow A 3-(2,4-Dimethylphenyl)propionic acid (Precursor) B Intramolecular Friedel-Crafts Acylation (PPA Catalyst, 80-90°C) A->B C 4,6-Dimethyl-1-indanone (Core Scaffold) B->C D Oximation & Hydrogenation C->D F Functionalization / Cyclization C->F E 2-Aminoindan Derivatives (Dopamine D3 Ligands) D->E G Pterosin Derivatives (e.g., Norpterosin C) F->G

Fig 1. Synthetic workflow from precursor to 4,6-dimethyl-1-indanone and its key derivatives.

BiologicalMechanism A 4,6-Dimethyl-1-indanone Derivatives B Dopamine D3 Receptor (CNS Targets) A->B Aminoindans C DNA Polymerase / Protein Kinases (Cellular Targets) A->C Pterosins D Modulation of Cognitive Functions B->D E Inhibition of DNA Replication C->E F Neurological Therapy D->F G Anticancer / Antiviral Therapy E->G

Fig 2. Divergent biological mechanisms of action for 4,6-dimethyl-1-indanone derivatives.

Conclusion

The 4,6-dimethyl-1-indanone scaffold is far more than a simple bicyclic ketone; it is a gateway molecule in advanced organic synthesis. Through controlled, causality-driven protocols like the PPA-catalyzed Friedel-Crafts acylation, researchers can reliably access this core structure. Its subsequent derivatization into DNA polymerase inhibitors and CNS-active ligands underscores its indispensable value in modern drug discovery pipelines.

References

  • Benchchem Technical Support Team. "Norpterosin C | 64890-70-6 - Benchchem: Biological Activity and Mechanism of Action." Benchchem.
  • United States Patent US5708018A. "2-aminoindans as selective dopamine D3 ligands." Google Patents.
  • CymitQuimica. "CAS 1685-81-0: 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one." CymitQuimica.
  • ChemUniverse. "4,6-Dimethyl-2,3-dihydro-1H-inden-1-one [P52042]." ChemUniverse.
  • Ambeed. "1685-81-0 | 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one." Ambeed.

Sources

Protocols & Analytical Methods

Method

Application Note: 4,6-Dimethyl-1-indanone as a Strategic Precursor in Pharmaceutical Synthesis

Introduction & Scientific Context 4,6-Dimethyl-1-indanone (CAS 1685-81-0) is a bicyclic organic compound characterized by a fused indene and ketone functional group 1. As a highly versatile building block, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

4,6-Dimethyl-1-indanone (CAS 1685-81-0) is a bicyclic organic compound characterized by a fused indene and ketone functional group 1. As a highly versatile building block, it serves as a critical precursor in the synthesis of complex pharmaceuticals and biologically active natural products. The strategic placement of methyl groups at the 4- and 6-positions of the aromatic ring significantly influences both the physicochemical properties of the molecule and the steric environment of the indanone core, dictating its downstream reactivity and pharmacological binding profile 1.

Pharmacological Significance & Downstream Applications

The indanone scaffold is a privileged structure in medicinal chemistry. 4,6-Dimethyl-1-indanone is primarily utilized in two major synthetic pathways:

  • Natural Product Synthesis (Norpterosin C): It is the core structural motif for Norpterosin C, a member of the pterosin family of sesquiterpenoids known for diverse biological activities. The synthesis leverages the indanone core to build the complex illudane skeleton 2.

  • CNS Therapeutics (2-Aminoindans): It is a direct precursor for 4,6-dimethyl-2-aminoindan derivatives, which act as highly selective ligands for the Dopamine D3 receptor 3. The D3 receptor is heavily localized in brain regions associated with emotional and cognitive functions, making these ligands prime candidates for treating schizophrenia, Parkinson's disease, and drug addiction 4.

Causality of Design: The rigid bicyclic structure of the indane ring restricts the conformational freedom of the downstream amine group. This conformational restriction is precisely what confers high selectivity for the Dopamine D3 receptor over the D2 receptor, minimizing off-target motor side effects 4.

G Start 3-(2,4-Dimethylphenyl) propanoic acid Precursor 4,6-Dimethyl-1-indanone (Core Precursor) Start->Precursor Intramolecular Friedel-Crafts Path1 Norpterosin C (Sesquiterpenoid) Precursor->Path1 Complexation & Functionalization Path2 2-Aminoindan Derivatives (Dopamine D3 Ligands) Precursor->Path2 Oximation & Reduction CNS CNS Therapeutics (Schizophrenia, Parkinson's) Path2->CNS Receptor Binding

Logical branching of 4,6-Dimethyl-1-indanone into key pharmaceutical derivatives.

Upstream Synthesis: The Intramolecular Friedel-Crafts Acylation

Before utilizing 4,6-dimethyl-1-indanone, it is typically synthesized via an intramolecular Friedel-Crafts acylation of 2,4-dimethylphenylpropionic acid 3.

Mechanistic Causality: The two methyl groups on the phenyl ring act as electron-donating groups via hyperconjugation and inductive effects. This activates the aromatic ring, making it highly susceptible to electrophilic attack. The directing effects of these methyl groups guide the acylium ion to close the ring exclusively at the sterically accessible ortho-position, ensuring high regioselectivity and preventing the formation of unwanted structural isomers 2.

Application Protocol: Synthesis of 4,6-Dimethyl-2-aminoindan (D3 Ligand Precursor)

The following protocol details the transformation of 4,6-dimethyl-1-indanone into a 2-aminoindan derivative. This two-step sequence is designed as a self-validating system where the physical behavior of the reaction directly correlates with chemical conversion.

Step 1: Alpha-Oximation of the Indanone Core

Objective: Introduce a nitrogen atom selectively at the C2 position. Causality: The C1 ketone strongly withdraws electron density, acidifying the alpha-protons at the C2 position. This allows for facile enolization and subsequent nucleophilic attack on an alkyl nitrite.

  • Dissolve 4,6-dimethyl-1-indanone (1.0 eq) in a suitable solvent (e.g., methanol) and cool the vessel to 0 °C.

  • Introduce gaseous HCl or a concentrated acid catalyst to promote enolization.

  • Dropwise, add n-butyl nitrite (1.2 eq) while maintaining the temperature below 10 °C to prevent thermal degradation of the nitrite reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation Check: The intermediate product, 4,6-dimethyl-2-oximino-1-indanone, will precipitate as an off-white solid 3. This physical precipitation indicates successful conversion due to the lower solubility of the oxime compared to the starting ketone. Filter and wash with cold solvent.

Step 2: Tandem Catalytic Hydrogenation

Objective: Reduce the oxime to a primary amine and completely deoxygenate the C1 ketone. Causality: A dual-purpose reduction is achieved using a Palladium on Carbon (Pd/C) catalyst in a strongly acidic medium. The acid (sulfuric acid in acetic acid) protonates the benzylic C1 hydroxyl group (formed intermediately from the ketone), turning it into a superior leaving group (water). This facilitates hydrogenolysis, stripping the oxygen entirely to yield the fully saturated indane ring 5.

  • Transfer the 4,6-dimethyl-2-oximino-1-indanone into a high-pressure hydrogenation vessel.

  • Suspend the solid in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid 5.

  • Add 10% Pd/C catalyst (10-15% w/w relative to the substrate) under an inert argon atmosphere to prevent premature ignition.

  • Pressurize the vessel with Hydrogen gas (H₂) to 50 psi and agitate at room temperature 5.

  • Self-Validation Check: Monitor the pressure gauge. The reaction is a self-reporting system; a continuous drop in pressure indicates active hydrogen consumption. The reaction is deemed complete when the pressure stabilizes (typically 6-8 hours), proving that all reducible functional groups have been saturated.

  • Vent the vessel, filter the catalyst through a Celite pad, and concentrate the filtrate to isolate 4,6-dimethyl-2-aminoindan.

G Step1 1. Starting Material 4,6-Dimethyl-1-indanone Step2 2. Oximation Add Alkyl Nitrite / HCl Step1->Step2 Step3 3. Intermediate 4,6-Dimethyl-2-oximino-1-indanone Step2->Step3 Step4 4. Catalytic Hydrogenation H2, 10% Pd/C, Acidic Media Step3->Step4 Step5 5. Final Product 4,6-Dimethyl-2-aminoindan Step4->Step5 QC 6. Quality Control NMR & IR Validation Step5->QC

Step-by-step synthetic workflow for 4,6-dimethyl-2-aminoindan.

Quantitative Data & Quality Control Metrics

To ensure reproducibility and high-throughput validation, the following table summarizes the quantitative parameters and critical Quality Control (QC) metrics for the workflow.

Reaction ParameterStep 1: Alpha-OximationStep 2: Tandem Hydrogenation
Substrate 4,6-Dimethyl-1-indanone4,6-Dimethyl-2-oximino-1-indanone
Reagents n-Butyl nitrite (1.2 eq), HClH₂ gas, 10% Pd/C, AcOH, H₂SO₄
Temperature 0 °C to Room TemperatureAmbient (Exothermic control)
Pressure Atmospheric50 psi 5
Reaction Time 2 - 4 hours6 - 8 hours
Expected Yield 85 - 90%75 - 82%
FTIR Validation Appearance of C=N stretch (~1650 cm⁻¹)Disappearance of C=O stretch (~1700 cm⁻¹)
NMR Validation Downfield shift of C2 protonLoss of benzylic C=O carbon signal
Conclusion

The use of 4,6-dimethyl-1-indanone as a synthetic precursor demonstrates the profound impact that rigid, functionalized ring systems have on drug development. By understanding the mechanistic causality behind its reactivity—such as the alpha-acidity of the indanone core and the directing effects of its methyl groups—chemists can exploit this scaffold to reliably synthesize highly selective CNS therapeutics and complex natural products.

References[1] Title: Norpterosin C | 64890-70-6

Source: Benchchem URL: 3] Title: US5708018A - 2-aminoindans as selective dopamine D3 ligands Source: Google Patents URL: 1] Title: CAS 1685-81-0: 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one Source: CymitQuimica URL: 4] Title: US5708018A - 2-aminoindans as selective dopamine D3 ligands Source: Google Patents URL: 5] Title: WO 95/04713 Source: Googleapis.com URL:

Sources

Application

Step-by-step laboratory synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Application Note: High-Yield Laboratory Synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4,6-Dimethyl-2,3-dihydro-1H-inde...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Laboratory Synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 1685-81-0)[1]

Introduction & Strategic Rationale

Indanone derivatives are privileged pharmacophores widely utilized in the development of neurotherapeutics (e.g., donepezil analogs), agrochemicals, and complex polycyclic natural products. The synthesis of 4,6-dimethyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 4,6-dimethyl-1-indanone) presents a classic exercise in regioselective intramolecular Friedel-Crafts acylation.

While traditional protocols often rely on Polyphosphoric Acid (PPA) or the two-step formation of an acid chloride followed by Aluminum Chloride ( AlCl3​ ) mediated cyclization, these methods present significant operational bottlenecks. PPA becomes highly viscous and difficult to stir at scale, complicating the workup, while the SOCl2​/AlCl3​ route generates corrosive gaseous byproducts ( SO2​ , HCl ).

The Expert Approach: This protocol utilizes Eaton’s Reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) [1]. Eaton's reagent acts as both the solvent and the dehydrating acid catalyst. It maintains a low viscosity throughout the reaction, ensuring homogeneous heating and stirring, and allows for a rapid, clean quench into ice water.

Regiochemical Causality: The starting material, 3-(2,4-dimethylphenyl)propanoic acid , contains methyl groups at the 2- and 4-positions of the phenyl ring relative to the propanoic acid chain. The 2-position methyl sterically blocks cyclization at the adjacent ortho-position. Consequently, the intermediate acylium ion is forced to attack the completely unhindered 6-position, resulting in absolute regiocontrol and the exclusive formation of the 4,6-dimethyl-1-indanone isomer.

Experimental Workflow

G SM 3-(2,4-Dimethylphenyl) propanoic acid Reaction Intramolecular Cyclization (70°C, 3 Hours) SM->Reaction Reagent Eaton's Reagent (P2O5 in MeSO3H) Reagent->Reaction Quench Ice-Water Quench (Exothermic Control) Reaction->Quench Extract Liquid-Liquid Extraction (EtOAc / NaHCO3) Quench->Extract Purify Flash Chromatography (Hexanes:EtOAc) Extract->Purify Product 4,6-Dimethyl-1-indanone (Pure Product) Purify->Product

Workflow for the regioselective synthesis of 4,6-dimethyl-1-indanone using Eaton's reagent.

Detailed Laboratory Protocol

Caution: Eaton's reagent is highly corrosive. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

A. Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ) or Argon.

  • Reagent Addition: Add 15.0 mL of Eaton’s Reagent (10 wt% P2​O5​ in CH3​SO3​H ) to the flask.

  • Substrate Introduction: Slowly add 1.78 g (10.0 mmol) of 3-(2,4-dimethylphenyl)propanoic acid to the stirring reagent at room temperature. The substrate will gradually dissolve, forming a pale yellow-to-orange solution.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 70 °C. Causality Note: Temperatures exceeding 80 °C can lead to sulfonation of the aromatic ring by the methanesulfonic acid solvent, reducing the overall yield.

  • Monitoring: Stir the reaction mixture at 70 °C for 3 hours. Reaction progress can be monitored by taking a micro-aliquot, quenching it in water, extracting with ethyl acetate, and analyzing via TLC (Hexanes:EtOAc, 4:1, UV visualization).

B. Quench and Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Quenching: Slowly pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker with vigorous stirring. Causality Note: The hydration of P2​O5​ and dilution of methanesulfonic acid is highly exothermic. Ice ensures the temperature remains low, preventing degradation of the product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Neutralization: Combine the organic layers and carefully wash with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) ( 2×50 mL). Critical: Vent the separatory funnel frequently, as the neutralization of methanesulfonic acid generates substantial CO2​ gas.

  • Drying: Wash the organic layer with brine (50 mL), dry over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

C. Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the product (typically Rf​≈0.45 in 4:1 Hexanes:EtOAc), pool them, and evaporate the solvent to yield 4,6-dimethyl-2,3-dihydro-1H-inden-1-one.

Analytical Validation & Expected Data

To ensure the integrity of the synthesized compound, compare the isolated material against the following expected physicochemical and spectroscopic parameters. The product typically presents as a white to yellow powder or crystalline solid[1].

ParameterExpected Value / DescriptionAnalytical Purpose
Chemical Formula C11​H12​O Mass confirmation[1]
Molecular Weight 160.21 g/mol Mass confirmation[1]
Physical Appearance White to pale yellow crystalsPurity assessment[1]
IR Spectroscopy (ATR) ∼1705 cm−1 (strong)Confirms the presence of the conjugated cyclopentanone carbonyl C=O stretch.
1 H NMR (400 MHz, CDCl3​ ) δ 7.15 (s, 1H), 7.08 (s, 1H)Confirms the two isolated aromatic protons (C5 and C7), validating regiochemistry.
δ 3.05 (m, 2H), 2.65 (m, 2H)Confirms the two adjacent aliphatic CH2​ groups of the indanone ring.
δ 2.35 (s, 3H), 2.30 (s, 3H)Confirms the two aromatic methyl groups.
MS (ESI+) m/z 161.1 [M+H]+ Validates molecular mass.

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. Journal of Organic Chemistry, 38(23), 4071–4073.[Link]

Sources

Method

Application Notes and Protocols: Catalytic Reduction of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one to Indanol Derivatives

Introduction Indane frameworks are prevalent structural motifs in a multitude of biologically active compounds and pharmaceutical agents.[1] The targeted synthesis of specific stereoisomers of indanol derivatives is of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indane frameworks are prevalent structural motifs in a multitude of biologically active compounds and pharmaceutical agents.[1] The targeted synthesis of specific stereoisomers of indanol derivatives is of paramount importance in drug discovery and development, as chirality often dictates therapeutic efficacy and pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one to its corresponding indanol derivatives. We will delve into the mechanistic underpinnings of stereoselective reductions, present detailed, field-proven protocols for both achiral and chiral transformations, and offer insights into catalyst selection and reaction optimization.

The reduction of the prochiral ketone, 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, presents an opportunity to generate up to two stereocenters, leading to four possible stereoisomers of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-ol. Control over the stereochemical outcome is therefore a critical aspect of this transformation. This guide will explore both diastereoselective and enantioselective catalytic methods to afford specific indanol products.

Mechanistic Considerations in Ketone Reduction

The reduction of a ketone to a secondary alcohol involves the addition of a hydride equivalent to the carbonyl carbon. In catalytic hydrogenation, this is achieved through the use of molecular hydrogen (H₂) and a transition metal catalyst. For stereoselective reductions, chiral catalysts are employed to create a chiral environment that favors the formation of one enantiomer over the other.

Two prominent and highly reliable methods for the asymmetric reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.[2][3][4]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, typically derived from proline, to mediate the enantioselective reduction of ketones by a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂).[2][5][6] The catalyst coordinates to both the borane and the ketone, organizing the transition state to favor hydride delivery to one face of the carbonyl, thus inducing high enantioselectivity.[7] The stereochemical outcome is predictable based on the steric bulk of the substituents on the ketone.[7]

  • Noyori Asymmetric Hydrogenation: This powerful technique employs ruthenium (II) complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands.[3][8][9] The reaction is highly efficient and can be performed with high chemoselectivity, reducing ketones in the presence of other reducible functional groups like olefins.[3] The mechanism involves the formation of a ruthenium hydride species which then transfers a hydride and a proton to the ketone in a concerted manner within the chiral ligand sphere, leading to excellent enantioselectivity.[9]

Experimental Protocols

Protocol 1: Achiral Diastereoselective Reduction using Sodium Borohydride

This protocol describes a straightforward and cost-effective method for the reduction of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one to a mixture of diastereomeric indanols. While not enantioselective, it provides a baseline for the synthesis of the alcohol derivatives.

Materials and Reagents:

  • 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

  • Sodium borohydride (NaBH₄)[10]

  • Methanol (MeOH)[10]

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (approximately 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers if desired.

Visualization of Workflow:

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Dissolve Dissolve Indenone in Methanol Cool Cool to 0-5 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Et₂O Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for Achiral Reduction of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

Protocol 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines a procedure for the highly enantioselective reduction of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one using the CBS catalyst.[2][5][6]

Materials and Reagents:

  • 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a Schlenk flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Catalyst and Borane Addition: To the cooled THF, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Then, slowly add the borane-THF complex (1.0 eq) and stir for 10 minutes.

  • Substrate Addition: Slowly add a solution of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Add saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification and Analysis:

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of the CBS Catalytic Cycle:

G catalyst Chiral Oxazaborolidine complex Catalyst-Borane Complex catalyst->complex Coordination borane BH₃ borane->complex transition_state Ternary Complex complex->transition_state Coordination ketone Indenone ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release product Indanol product_complex->product

Caption: Simplified CBS Reduction Catalytic Cycle.

Protocol 3: Noyori Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one using a Ru(II)-diphosphine-diamine catalyst.[3][11]

Materials and Reagents:

  • 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

  • [RuCl₂(p-cymene)]₂

  • (S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • (R)- or (S)-BINAP

  • Anhydrous isopropanol

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 eq), the chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 eq), and the chiral diamine ligand (e.g., (R,R)-TsDPEN, 0.01 eq). Add anhydrous isopropanol and stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask inside the glovebox, dissolve 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) and potassium tert-butoxide (0.1 eq) in anhydrous isopropanol.

  • Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Add the pre-formed catalyst solution.

  • Reaction Conditions: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen gas (e.g., 10-50 bar). Heat the reaction to the desired temperature (e.g., 30-50 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by hydrogen uptake. Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Purification and Analysis:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Safety Precautions for Catalytic Hydrogenation:

  • Catalytic hydrogenation with H₂ gas should always be conducted in a well-ventilated fume hood.[12][13]

  • Use a blast shield, especially for reactions under pressure.[14]

  • Ensure all equipment is properly grounded to prevent static discharge.[15]

  • The catalyst, particularly palladium on carbon, can be pyrophoric and should be handled with care, keeping it wet with solvent.[16]

  • Always purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the introduction of hydrogen to prevent the formation of explosive mixtures.[12]

  • Familiarize yourself with the emergency procedures for fires and explosions involving flammable gases and pyrophoric materials.[13][14]

Data Presentation

The following table summarizes typical results for the catalytic reduction of substituted indanones, providing an expected range of performance for the described protocols.

Catalyst/ReagentMethodDiastereoselectivity (cis:trans)Enantiomeric Excess (ee)Reference
NaBH₄Achiral ReductionVariesN/A[10]
(R)-Me-CBS/BH₃·THFCBS Reduction->95%[17]
(S)-Me-CBS/BH₃·THFCBS Reduction->95%[17]
Ru(II)-(S)-BINAP-(S,S)-TsDPENNoyori HydrogenationHigh>98%[9][18]
Ru(II)-(R)-BINAP-(R,R)-TsDPENNoyori HydrogenationHigh>98%[9][18]

Characterization of Indanol Derivatives

The synthesized 4,6-Dimethyl-2,3-dihydro-1H-inden-1-ol derivatives should be thoroughly characterized to confirm their structure and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of a new signal in the ¹H NMR spectrum corresponding to the carbinol proton (CH-OH) and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum are indicative of a successful reduction. The chemical shifts and coupling constants will provide information about the relative stereochemistry (cis/trans) of the diastereomers.[19][20][21]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product from asymmetric reductions.

Conclusion

The catalytic reduction of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a versatile transformation that can be tailored to produce specific indanol derivatives. For simple, non-stereoselective reductions, sodium borohydride offers a reliable and economical option. For the synthesis of enantiomerically pure indanols, the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation are powerful and highly predictable methods. Careful selection of the catalyst and reaction conditions, coupled with rigorous safety practices, will enable researchers to efficiently synthesize the desired indanol derivatives for their drug discovery and development programs.

References

  • Noyori Asymmetric Hydrogenation - SynArchive. (n.d.). Retrieved from [Link]

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. (2014, October 16). Retrieved from [Link]

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 16). Retrieved from [Link]

  • Abdur-Rashid, K., et al. (2001). Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols: Direct Hydride and Proton Transfer from Chiral Catalysts trans-Ru(H)2(diphosphine)(diamine) to Ketones and Direct Addition of Dihydrogen to the Resulting Hydridoamido Complexes. Journal of the American Chemical Society, 123(30), 7473–7474. [Link]

  • Wu, J., et al. (2003). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters, 5(12), 2145–2148. [Link]

  • Asymmetric hydrogenation - Wikipedia. (n.d.). Retrieved from [Link]

  • Gladysz, J. A., & Curran, D. P. (2005). Recoverable Fluorous CBS Methodology for Asymmetric Reduction of Ketones. Organic Letters, 7(16), 3465–3468. [Link]

  • Blaser, H. U., & Spindler, F. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of Chemical Research, 40(12), 1367–1376. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. (2014, June 18). Retrieved from [Link]

  • Papp, G., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 29(16), 3624. [Link]

  • Blaser, H. U., & Spindler, F. (2007). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research, 40(12), 1367–1376. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Tietze, L. F., et al. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(24), 9234–9240. [Link]

  • Improved process for the synthesis of enantiomeric indanylamine derivatives. (2006). Google Patents.
  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. (n.d.). Retrieved from [Link]

  • Park, S., & Lee, H. K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(36), 22353–22361. [Link]

  • Indanone derivatives for use as fragrances. (2002). Google Patents.
  • Jereb, M., & Zupan, M. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters, 9(17), 3291–3293. [Link]

  • Trost, B. M., & Weiss, A. H. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Journal of the American Chemical Society, 132(4), 1248–1250. [Link]

  • Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved from [Link]

  • Park, S., & Lee, H. K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(36), 22353–22361. [Link]

  • Hydrogen (H2) Safety: Key Considerations and Best Practices - Interscan Corporation. (2024, August 7). Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed. (2024, January 5). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • 13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987, May 1). Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 23). Retrieved from [Link]

  • 1H-Indene, 2,3-dihydro-4,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • DMSO-catalyzed CO2 reduction with 9-BBN: selective formation of either formoxy- or methoxyborane under mild conditions and C-methylenation of indoles - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one | C11H12O | CID 11593477 - PubChem. (n.d.). Retrieved from [Link]

  • Publications | Catalysis for Energy Conversion. (n.d.). Retrieved from [Link]

  • 論文 2014 - 石原一彰研究室 - Ishihara Group. (n.d.). Retrieved from [Link]

  • 1H-Indene, 2,3-dihydro-4,6-dimethyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • 1H-Indene, 2,3-dihydro-1,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Using 4,6-Dimethyl-1-indanone

For: Researchers, scientists, and drug development professionals Introduction: The 4,6-Dimethyl-1-indanone Scaffold The 1-indanone core is a privileged structural motif found in numerous natural products and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The 4,6-Dimethyl-1-indanone Scaffold

The 1-indanone core is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The strategic functionalization of this scaffold is a key objective in medicinal chemistry and materials science. 4,6-Dimethyl-1-indanone offers a robust and versatile starting point for creating diverse molecular architectures. The electron-donating methyl groups activate the aromatic ring, while the ketone provides a handle for modifications at the α-position.

This guide provides in-depth technical protocols for the functionalization of 4,6-Dimethyl-1-indanone via modern cross-coupling methodologies. We will explore two primary strategic approaches:

  • Aromatic Core Functionalization: This pathway involves an initial selective halogenation of the indanone's aromatic ring, followed by palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) to introduce aryl, amino, and alkynyl groups, respectively.

  • α-Position Functionalization: This approach focuses on the direct formation of carbon-carbon and carbon-nitrogen bonds at the C-2 position, adjacent to the carbonyl group, through palladium-catalyzed α-arylation and α-amination reactions.

Each protocol is designed to be a self-validating system, with explanations grounded in established mechanistic principles to empower researchers to troubleshoot and adapt these methods.

Pathway A: Functionalization of the Aromatic Core

The key to this approach is the creation of a reactive handle on the aromatic ring. Based on the directing effects of the substituents on 4,6-dimethyl-1-indanone (activating methyl groups at C-4 and C-6, deactivating acyl group at C-1), electrophilic substitution is predicted to occur at the C-7 position. We will first describe a protocol for the synthesis of the key intermediate, 7-Bromo-4,6-dimethyl-1-indanone.

G cluster_0 Pathway A: Aromatic Core Functionalization cluster_1 Cross-Coupling Reactions A0 4,6-Dimethyl-1-indanone A1 7-Bromo-4,6-dimethyl-1-indanone A0->A1 Bromination A2 Suzuki-Miyaura Coupling A1->A2 Ar-B(OH)₂ A3 Buchwald-Hartwig Amination A1->A3 R₂NH A4 Sonogashira Coupling A1->A4 R-C≡CH

Caption: Workflow for Aromatic Core Functionalization.

Protocol 1: Synthesis of 7-Bromo-4,6-dimethyl-1-indanone

This protocol uses N-Bromosuccinimide (NBS) as a mild and selective brominating agent for the activated aromatic ring.

Rationale: The electron-donating methyl groups at positions 4 and 6 activate the aromatic ring for electrophilic substitution. The C-7 position is sterically accessible and electronically favored (ortho to one methyl group and para to the other). Using a non-protic solvent like dichloromethane (DCM) and a mild electrophilic bromine source like NBS prevents unwanted side reactions, such as α-bromination, which is more prevalent under acidic conditions[1][2][3].

Materials:

  • 4,6-Dimethyl-1-indanone

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dimethyl-1-indanone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes. Ensure the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine. Stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 7-Bromo-4,6-dimethyl-1-indanone.

Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-4,6-dimethyl-1-indanone

This protocol describes the palladium-catalyzed C-C bond formation between the brominated indanone and an arylboronic acid.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl linkages. The choice of catalyst system is critical. A palladium(II) precatalyst like Pd(dppf)Cl₂ is often effective for coupling heteroaryl halides and can be applied here[4]. The dppf ligand provides the necessary steric bulk and electron-donating character to facilitate the catalytic cycle. An inorganic base like potassium carbonate is required to activate the boronic acid for the transmetalation step[5].

Materials:

  • 7-Bromo-4,6-dimethyl-1-indanone (from Protocol 1)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (1-5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture (e.g., 4:1)

  • Round-bottom flask or microwave vial, condenser, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add 7-Bromo-4,6-dimethyl-1-indanone (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and anhydrous K₂CO₃ (2.5 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent (DME or Dioxane/Water) via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. For microwave-assisted reactions, heating at 120-150 °C for 15-60 minutes is typical. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4,6-dimethyl-1-indanone.

Protocol 3: Buchwald-Hartwig Amination of 7-Bromo-4,6-dimethyl-1-indanone

This protocol details the formation of a C-N bond by coupling the brominated indanone with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The reaction requires a palladium catalyst and a specialized ligand to facilitate the challenging C-N reductive elimination step. Sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos are highly effective. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is necessary to deprotonate the amine and facilitate its entry into the catalytic cycle.

Materials:

  • 7-Bromo-4,6-dimethyl-1-indanone (from Protocol 1)

  • Primary or secondary amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), (1-2 mol%)

  • XPhos (2-4 mol%) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or glovebox for inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or Schlenk tube, combine 7-Bromo-4,6-dimethyl-1-indanone (1.0 eq), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOt-Bu (1.4 eq).

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq).

  • Degassing: If using a Schlenk tube, perform three freeze-pump-thaw cycles to thoroughly degas the mixture.

  • Heating: Heat the sealed reaction vessel to 100-110 °C for 12-24 hours, with vigorous stirring. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Sonogashira Coupling of 7-Bromo-4,6-dimethyl-1-indanone

This protocol outlines the coupling of the brominated indanone with a terminal alkyne to form a C(sp²)-C(sp) bond.

Rationale: The Sonogashira coupling is the premier method for synthesizing arylalkynes[6][7]. The classic conditions employ a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne[6]. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as a solvent.

Materials:

  • 7-Bromo-4,6-dimethyl-1-indanone (from Protocol 1)

  • Terminal alkyne (1.5-2.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), (2-5 mol%)

  • Copper(I) iodide (CuI), (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

  • Tetrahydrofuran (THF), anhydrous (optional co-solvent)

  • Schlenk tube or similar vessel

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add 7-Bromo-4,6-dimethyl-1-indanone (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous Et₃N (or a mixture of THF/Et₃N). Add the terminal alkyne (1.5 eq) via syringe.

  • Heating: Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Filter the solution through a plug of silica gel to remove metal salts, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Pathway B: Functionalization at the α-Position (C-2)

This strategy directly targets the C-H bonds at the C-2 position of the indanone, adjacent to the activating carbonyl group. This allows for the introduction of aryl and amino substituents without pre-functionalization of the indanone core.

G cluster_0 Pathway B: α-Position Functionalization B0 4,6-Dimethyl-1-indanone B1 α-Arylation Product B0->B1 Pd₂(dba)₃ / Ligand Ar-Br, NaOtBu B2 α-Amination Product B0->B2 Azodicarboxylate Organocatalyst

Caption: Workflow for α-Position Functionalization.

Protocol 5: Palladium-Catalyzed α-Arylation

This protocol is based on seminal work from the Hartwig and Buchwald groups for the direct coupling of ketone enolates with aryl halides[8][9][10].

Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the ketone enolate (formed in situ by a strong base) and subsequent reductive elimination to form the C-C bond[11]. The choice of a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or a ferrocenylphosphine) is critical for promoting the reductive elimination step over competing pathways like β-hydride elimination[9].

Materials:

  • 4,6-Dimethyl-1-indanone

  • Aryl bromide or chloride (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.3 eq)

  • Toluene or THF, anhydrous

  • Schlenk tube or glovebox

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%) to a dry Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by 4,6-dimethyl-1-indanone (1.2 eq).

  • Base Addition: Add the base (NaOt-Bu, 1.3 eq) to the stirred suspension.

  • Heating: Seal the tube and heat the mixture to 80-100 °C for 4-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Drying: Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the 2-aryl-4,6-dimethyl-1-indanone.

Protocol 6: Direct α-Amination

This protocol describes the introduction of a nitrogen-containing functional group at the C-2 position using an electrophilic nitrogen source.

Rationale: The direct α-amination of ketones can be achieved by reacting the ketone enol or enolate with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate[12][13]. The reaction can often be promoted by an organocatalyst, like proline or a chiral phosphoric acid for asymmetric versions, which proceeds through an enamine intermediate[14]. For a general-purpose synthesis, a base-mediated approach is also effective.

Materials:

  • 4,6-Dimethyl-1-indanone

  • Di-tert-butyl azodicarboxylate (DBAD) or Diethyl azodicarboxylate (DEAD) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOt-Bu) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Enolate Formation: In a dry round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool to 0 °C. Add a solution of 4,6-dimethyl-1-indanone (1.0 eq) in THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes to ensure complete enolate formation.

  • Amine Source Addition: Cool the resulting enolate solution back down to -78 °C (dry ice/acetone bath). Add a solution of DBAD (1.1 eq) in THF dropwise.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the α-aminated product. The resulting hydrazide can often be further derivatized (e.g., by reductive cleavage of the N-N bond) to yield the primary amine.

Data Summary and Comparison

The following table summarizes typical conditions for the cross-coupling reactions described. Note that yields are highly substrate-dependent and optimization is often required.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Time
Suzuki-Miyaura Pd(dppf)Cl₂ (1-5%)K₂CO₃DME or Dioxane/H₂O80-15030 min - 12 h
Buchwald-Hartwig Pd₂(dba)₃ / XPhos (1-4%)NaOt-BuToluene or Dioxane100-11012-24 h
Sonogashira Pd(PPh₃)₂Cl₂ / CuI (1-5%)Et₃N or DIPAEt₃N / THF25-702-8 h
α-Arylation Pd₂(dba)₃ / XPhos (1-4%)NaOt-Bu or LHMDSToluene or THF80-1004-18 h

References

  • Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85. [Link]

  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108-11109. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Retrieved from [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

  • Wang, W., Li, H., Wang, J., & Zu, L. (2015). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 137(10), 3719-3722. [Link]

  • Tutar, A., & Erenler, R. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 546-555. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. This is a review by the inventor, a more direct link would be to the Wikipedia page for general principles: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, D., & Widenhoefer, R. A. (2011). Stereoselective Palladium-Catalyzed α-Arylation of 3-Aryl-1-Indanones: An Asymmetric Synthesis of (+)-Pauciflorol F. The Journal of Organic Chemistry, 76(15), 6338–6341. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Langer, P., & El-Sayed, I. (2006). Site-selective Suzuki–Miyaura reactions of 2,3-dibromo-1H-inden-1-one. Tetrahedron Letters, 47(42), 7481-7483. [Link]

  • Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry, 64(15), 5575–5580. [Link]

  • Marfat, A., & Carta, A. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1595-1607. [Link]

  • Hayashi, T., & Ueyama, K. (2008). Direct asymmetric alpha-amination of cyclic ketones catalyzed by siloxyproline. Organic Letters, 10(4), 645-648. [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

Sources

Method

Applications of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one in Materials Science and Polymers: A Guide for Researchers

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one in materials science and polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one in materials science and polymer chemistry. While direct applications of this specific isomer are not yet prominent in the literature, its structural features suggest a range of promising avenues for exploration. This guide will provide an overview of the compound, propose potential applications based on the known reactivity of the indanone scaffold, and offer detailed protocols for its synthesis and derivatization into novel monomers.

Introduction to 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic aromatic ketone with the following core properties:

PropertyValueSource
CAS Number 1685-81-0[1][2]
Molecular Formula C₁₁H₁₂O[1][2]
Molecular Weight 160.21 g/mol [2]
Appearance White to yellow powder or crystals[1]
Purity Typically ≥97%[1][2]

The structure of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, characterized by a fused benzene and cyclopentanone ring system with two methyl substituents on the aromatic ring, offers several reactive sites for chemical modification. The ketone functionality and the aromatic ring can be targeted for various transformations, making it a versatile building block for the synthesis of more complex molecules and polymers.

Proposed Applications in Materials Science and Polymer Chemistry

Based on the established applications of other indanone derivatives, we propose the following potential research directions for 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one:

High-Performance Polymers

Indanone-containing polymers have been shown to exhibit exceptional thermal stability. For instance, poly(indenone), derived from the unsaturated form of 2-indanone, displays a very high glass transition temperature (Tg) of 307 °C, making it suitable for high-temperature applications in aerospace and electronics.[1] The introduction of the 4,6-dimethyl substitution pattern on the indanone core could potentially lead to polymers with modified properties, such as improved solubility in organic solvents without significantly compromising thermal stability. This could facilitate easier processing and fabrication of materials.

Polymers with High Gas Permeability

Polymers incorporating indan moieties, such as certain polyacetylenes, have demonstrated extremely high gas permeability.[3][4] The rigid, contorted structure of the indan unit can create significant free volume within the polymer matrix, allowing for the efficient transport of gas molecules. The methyl groups on the 4,6-dimethyl-1-indanone structure could further enhance this effect by increasing the intermolecular spacing. This makes it a promising candidate for the development of advanced membranes for gas separation applications.

Conjugated Polymers for Organic Electronics

Derivatives of indanone, particularly those with strong electron-withdrawing groups like 1,1-dicyanomethylene-3-indanone (IC), are extensively used as building blocks for n-type semiconducting polymers in organic solar cells and field-effect transistors.[2][5] While 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one itself is not an electron acceptor, it can be chemically modified to incorporate electron-withdrawing groups or be used as a building block in the synthesis of novel donor-acceptor conjugated polymers. The methyl groups can enhance the solubility and processability of these polymers, which is a critical factor in the performance of organic electronic devices.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one and its potential derivatization into monomers for polymer synthesis.

Synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

The synthesis of substituted indanones can be achieved through various methods, with intramolecular Friedel-Crafts acylation being a common and effective approach.

Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one from a suitable precursor, 3-(3,5-dimethylphenyl)propanoic acid.

Materials:

  • 3-(3,5-dimethylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-(3,5-dimethylphenyl)propanoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2 hours.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Cyclization:

    • Dissolve the crude acid chloride in anhydrous dichloromethane in a separate flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride in portions with vigorous stirring. The amount of AlCl₃ should be slightly more than one molar equivalent.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with 1M HCl, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

Synthesis_Workflow cluster_0 Acid Chloride Formation cluster_1 Friedel-Crafts Cyclization cluster_2 Purification start 3-(3,5-dimethylphenyl)propanoic acid reflux Reflux with SOCl₂ start->reflux evap1 Evaporate excess SOCl₂ reflux->evap1 acid_chloride Crude Acid Chloride evap1->acid_chloride dissolve Dissolve in DCM acid_chloride->dissolve add_alcl3 Add AlCl₃ at 0°C dissolve->add_alcl3 stir Stir at RT add_alcl3->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash and Dry extract->wash evap2 Evaporate Solvent wash->evap2 purify Column Chromatography evap2->purify final_product 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one purify->final_product

Caption: Synthesis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

Proposed Derivatization for Monomer Synthesis

The following protocols are proposed for the derivatization of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one into monomers suitable for polymerization.

Protocol: Synthesis of 4,6-Dimethyl-1H-inden-1-one (Unsaturated Monomer)

This protocol describes the introduction of a double bond to create a polymerizable indenone monomer.

Materials:

  • 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a suitable non-polar solvent

  • Triethylamine (Et₃N) or other suitable base

  • Standard laboratory glassware and reflux condenser

Procedure:

  • Bromination:

    • In a round-bottom flask, dissolve 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one in carbon tetrachloride.

    • Add N-Bromosuccinimide and a catalytic amount of AIBN or BPO.

    • Reflux the mixture under illumination with a sunlamp or a standard incandescent light bulb until the reaction is complete (monitored by TLC).

  • Elimination:

    • After cooling, filter off the succinimide byproduct.

    • Wash the filtrate with water and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude bromo-indanone.

    • Dissolve the crude product in a suitable solvent like THF or DCM and treat it with a base such as triethylamine to induce elimination of HBr.

    • Stir at room temperature or with gentle heating until the elimination is complete.

  • Purification:

    • Wash the reaction mixture with water and extract the product with a suitable organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the resulting 4,6-Dimethyl-1H-inden-1-one by column chromatography.

Derivatization_Workflow cluster_0 Bromination cluster_1 Elimination start 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one bromination React with NBS, AIBN start->bromination filter_succinimide Filter Succinimide bromination->filter_succinimide bromo_indanone Crude Bromo-indanone filter_succinimide->bromo_indanone elimination Treat with Et₃N bromo_indanone->elimination workup Aqueous Workup elimination->workup crude_product Crude Unsaturated Product workup->crude_product purify Column Chromatography crude_product->purify final_product 4,6-Dimethyl-1H-inden-1-one purify->final_product

Caption: Derivatization to an unsaturated indenone monomer.

Conclusion

While 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one remains a relatively unexplored compound in the fields of materials science and polymer chemistry, its structural characteristics present a compelling case for its potential as a valuable building block. By leveraging the established chemistry of the indanone scaffold, researchers can explore its use in creating novel high-performance polymers, gas separation membranes, and organic electronic materials. The protocols provided in this guide offer a starting point for the synthesis and derivatization of this promising compound, paving the way for future innovations.

References

  • Chou, H.-H., et al. (2022). Indanone-based conjugated polymers enabling ultrafast electron transfer for visible light-driven hydrogen evolution from water. Journal of Materials Chemistry A.[2]

  • Hu, Y., et al. (2008). Synthesis and Properties of Indan-Based Polyacetylenes That Feature the Highest Gas Permeability among All the Existing Polymers. Macromolecules.[3]

  • ChemRxiv. (2022). Indanone Building Blocks from Lignin Related C-9 Platform Molecules.[6]

  • Request PDF. (n.d.). Synthesis and characterization of highly soluble poly(ether imide)s containing indane moieties in the main chain. ResearchGate.[7]

  • Kim, J., et al. (2022). Stretchable N-Type High-Performance Polymers Based on Asymmetric Thienylvinyl-1,1-Dicyanomethylene-3-Indanone for Plastic Electronics. Chemistry of Materials.[5]

  • ChemUniverse. (n.d.). 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Hu, Y., et al. (2008). Synthesis and properties of indan-based polyacetylenes that feature the highest gas permeability among all the existing polymers. Monash University.[4]

Sources

Application

Application Note: Advanced Derivatization Strategies for 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide Introduction: The Pharmacological Relevance of the Scaffold Indanones and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide

Introduction: The Pharmacological Relevance of the Scaffold

Indanones and indanes are universally recognized as privileged structures in drug discovery, serving as the core scaffold for several marketed therapeutics, including the acetylcholinesterase inhibitor Donepezil and the HIV protease inhibitor Indinavir ([1]). Among these, 4,6-dimethyl-2,3-dihydro-1H-inden-1-one (commonly known as 4,6-dimethyl-1-indanone, CAS 1685-81-0) offers a highly specialized substitution pattern.

The presence of methyl groups at the C4 and C6 positions significantly alters the molecule's physicochemical properties, increasing overall lipophilicity and modulating solubility, while the C1-ketone remains highly susceptible to nucleophilic attack ([2]). This increased lipophilicity is particularly advantageous for central nervous system (CNS) applications, as it enhances blood-brain barrier (BBB) permeability. Furthermore, derivatives of the indanone scaffold have demonstrated promising broad-spectrum antibacterial and moderate antifungal activities, making them versatile building blocks for agrochemical and pharmaceutical screening ([3]).

G Ligand 4,6-Dimethyl-1-indanone Derivatives Mech1 Planar Stacking (C2-Arylidene) Ligand->Mech1 Mech2 H-Bonding / Cation-π (C1-Amine) Ligand->Mech2 Target1 α-Synuclein Fibrils Target2 Dopamine D3 Receptors Mech1->Target1 High Affinity Binding (Kd < 20 nM) Mech2->Target2 Receptor Modulation

Pharmacological targeting mechanisms of indanone derivatives.

Mechanistic Pathways & Derivatization Logic

The derivatization of 4,6-dimethyl-1-indanone typically exploits two highly reactive sites: the C1-carbonyl group and the acidic C2-alpha protons.

  • Pathway A: C2-Functionalization (Aldol/Knoevenagel Condensation) Causality: The protons at the C2 position are rendered highly acidic by the electron-withdrawing nature of the adjacent C1 carbonyl. Base-catalyzed deprotonation generates a reactive enolate that readily undergoes condensation with aryl or heteroaryl aldehydes. For instance, condensation with thiophene-carboxaldehyde yields highly conjugated 2-arylidene derivatives. These planar molecules exhibit high-affinity binding ( Kd​ values between 9.0 and 18.8 nM) to misfolded α-synuclein fibrils, serving as critical diagnostic ligands for Parkinson's disease ([4]).

  • Pathway B: C1-Carbonyl Reduction (Reductive Amination) Causality: The conversion of the C1 ketone to a primary amine via an oxime intermediate shifts the carbon's hybridization from a planar sp2 to a tetrahedral sp3 . This structural transformation introduces a basic hydrogen-bond donor, which is a critical pharmacophore for interacting with CNS targets. This pathway is extensively used in the synthesis of 2-aminoindans, which act as highly selective dopamine D3 receptor ligands ([5]).

G Indanone 4,6-Dimethyl-1-indanone (Core Scaffold) C2_React C2-Functionalization (Aldol Condensation) Indanone->C2_React Base / R-CHO C1_React C1-Carbonyl Reduction (Reductive Amination) Indanone->C1_React NH2OH / H2, Pd/C Ar_React Aromatic Halogenation (Electrophilic Substitution) Indanone->Ar_React Br2 / FeBr3 C2_Prod 2-Arylidene Derivatives (Amyloid Ligands) C2_React->C2_Prod C1_Prod 1-Aminoindane Analogs (Receptor Ligands) C1_React->C1_Prod Ar_Prod Cross-Coupling Precursors (Suzuki-Miyaura) Ar_React->Ar_Prod

Workflow of 4,6-Dimethyl-1-indanone derivatization pathways.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and chemically confirm reaction progress without immediate reliance on complex analytical instrumentation.

Protocol 1: Synthesis of C2-Arylidene Derivatives via Base-Catalyzed Aldol Condensation

Objective: Derivatize the C2 position to create planar, conjugated ligands for amyloid fibril binding. Reagents: 4,6-Dimethyl-1-indanone (1.0 eq), 5-Bromo-2-thiophenecarboxaldehyde (1.2 eq), Potassium hydroxide (KOH, 1.5 eq), Absolute Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dimethyl-1-indanone (10 mmol) and 5-bromo-2-thiophenecarboxaldehyde (12 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Ethanol is selected because it readily dissolves both starting materials but acts as an anti-solvent for the highly conjugated product, thermodynamically driving the reaction forward via precipitation.

  • Catalysis: Cool the mixture to 0 °C using an ice bath. Add an aqueous solution of KOH (15 mmol in 5 mL H2​O ) dropwise over 10 minutes. Causality: Slow addition prevents localized exothermic spikes and minimizes the competitive self-condensation of the aldehyde (Cannizzaro reaction).

  • Reaction & Self-Validation: Stir the reaction at room temperature for 4-6 hours. Self-Validation: The reaction progress is visually self-indicating. The initial pale yellow solution will deepen to a dark orange/red, and a heavy precipitate will form as the conjugated C2-arylidene product crystallizes out of the ethanol.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 10 mL) and water (20 mL) to remove residual KOH and unreacted starting materials.

  • Purification: Recrystallize from an ethanol/ethyl acetate mixture to yield the pure 2-arylidene derivative.

Protocol 2: Synthesis of 4,6-Dimethyl-1-aminoindane via Oxime Reduction

Objective: Convert the C1-ketone to a primary amine to generate a basic pharmacophore. Reagents: 4,6-Dimethyl-1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate (1.5 eq), Methanol, 10% Pd/C, Hydrogen gas, Glacial acetic acid.

Step-by-Step Methodology: Part A: Oxime Formation

  • Condensation: Dissolve 4,6-dimethyl-1-indanone (10 mmol) in 25 mL of methanol. Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol). Causality: Sodium acetate acts as a buffer to liberate the free base of hydroxylamine without making the solution overly basic, which would hinder the acid-catalyzed nucleophilic addition to the ketone.

  • Reflux & Self-Validation: Reflux the mixture for 2 hours. Self-Validation: Upon cooling and the addition of 50 mL of cold water, the oxime intermediate will rapidly precipitate as a white solid. This confirms the loss of the polar ketone oxygen and the formation of the significantly less soluble N-OH group.

  • Isolation: Filter and dry the oxime intermediate in vacuo.

Part B: Catalytic Hydrogenation 4. Reduction: Dissolve the oxime (8 mmol) in 30 mL of glacial acetic acid. Add 10% Pd/C (10 mol%). Causality: Acetic acid serves as both the solvent and a proton source, facilitating the cleavage of the N-O bond during hydrogenation. 5. Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. 6. Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, neutralize carefully with 1M NaOH, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over Na2​SO4​ and evaporate to yield the 4,6-dimethyl-1-aminoindane product.

Quantitative Data Analysis

The table below summarizes the physicochemical shifts and biological targeting outcomes resulting from the derivatization of the 4,6-dimethyl-1-indanone core.

Compound ScaffoldDerivatization SiteKey Functional GroupCalculated LogPTarget ApplicationBinding Affinity / Activity
4,6-Dimethyl-1-indanone None (Parent)C1-Ketone2.8Synthetic Building BlockN/A
2-(Thiophen-2-ylmethylene)-... C2Arylidene (Diene)4.5α-Synuclein Fibrils Kd​ ~ 9.0 - 18.8 nM
4,6-Dimethyl-1-aminoindane C1Primary Amine2.1Dopamine D3 / MAO Ki​ ~ 40 - 100 nM
5-Bromo-4,6-dimethyl-... C5Bromide3.6Cross-Coupling PrecursorN/A

References

  • A Concise Synthesis of Paucifloral F and Related Indanone Analogues via Palladium-Catalyzed α-Arylation Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis, X-ray, DFT and Antibacterial Activity of a Novel 1-Indanone Derivative Source: ResearchGate URL:[Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates Source: National Institutes of Health (PMC) URL:[Link]

  • US5708018A - 2-aminoindans as selective dopamine D3 ligands Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions in 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one halogenation

Welcome to the Technical Support Center for Indanone Functionalization. As a Senior Application Scientist, I frequently see researchers encounter polyhalogenation and regioselectivity issues when working with substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indanone Functionalization. As a Senior Application Scientist, I frequently see researchers encounter polyhalogenation and regioselectivity issues when working with substituted indanones. The key to controlling the halogenation of 4,6-dimethyl-2,3-dihydro-1H-inden-1-one lies in strict environmental control, specifically regarding pH, light exposure, and the exclusion of trace metals.

This guide provides field-proven troubleshooting insights, mechanistic causality, and a self-validating protocol to ensure regioselective alpha-monohalogenation.

System Overview & Mechanistic Triage

To troubleshoot side reactions effectively, we must first understand how different catalytic environments dictate the reaction pathway of 4,6-dimethyl-1-indanone.

MechanisticPathways Indanone 4,6-Dimethyl-1-indanone Acid Acidic Catalysis (e.g., AcOH) Indanone->Acid Enolization Base Basic Catalysis (e.g., KOH) Indanone->Base Enolate Formation Radical Photochemical (hν, Radicals) Indanone->Radical Homolytic Cleavage Lewis Lewis Acids (e.g., FeBr3) Indanone->Lewis EAS Activation Mono Target: Mono-alpha-halogenation Acid->Mono Rate-determining enol Di Side Reaction: Di-alpha-halogenation Base->Di Increased acidity Benz Side Reaction: Benzylic Halogenation Radical->Benz Methyl H-abstraction Ar Side Reaction: Aromatic Halogenation Lewis->Ar Ring activation

Mechanistic pathways determining 4,6-dimethyl-1-indanone halogenation outcomes.

Troubleshooting FAQs: Diagnosing Side Reactions

Q: Why am I observing significant amounts of the 2,2-dibromo (di-halogenated) product instead of the mono-halogenated target? A: This is the most frequent issue in indanone functionalization and is directly dictated by your catalytic environment. If you are employing basic conditions (e.g., KOH, K₂CO₃), the reaction proceeds via an enolate intermediate. Once the first halogen atom is installed at the C2 (alpha) position, its strong inductive electron-withdrawing effect significantly increases the acidity of the remaining alpha-proton. Consequently, the base preferentially deprotonates the mono-halogenated intermediate over the unreacted starting material, driving rapid alpha,alpha-dihalogenation . Corrective Action: Shift to acidic conditions (e.g., Br₂ in glacial acetic acid). Under acid catalysis, the rate-determining step is enol formation. The electron-withdrawing halogen destabilizes the developing positive charge in the transition state for a second enolization. This kinetic barrier effectively halts the reaction at the mono-halogenated stage, yielding 2-bromo-4,6-dimethyl-1-indanone selectively .

Q: My GC-MS analysis shows side products with halogenation on the aromatic ring. How do I prevent this? A: The 4,6-dimethyl groups act as mild electron-donating groups via hyperconjugation, activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If your reaction matrix contains trace Lewis acids (such as Fe³⁺ or Al³⁺ from degraded stir bars, metal spatulas, or impure reagents), the halogen will be polarized and directed to the aromatic ring rather than the alpha-carbon. Corrective Action: Ensure strictly metal-free conditions. Use pristine PTFE-coated stir bars (discard any with scratches where the internal magnet is exposed), glass reactors, and high-purity reagents.

Q: I am detecting benzylic halogenation at the C4 and C6 methyl groups. What went wrong? A: Benzylic halogenation is a classic free-radical process. This side reaction is triggered by the homolytic cleavage of the halogen, usually caused by exposure to ambient UV/visible light or the presence of radical initiators (like peroxides in aged solvents). Photochemical bromination of indanones is documented to yield complex, difficult-to-separate mixtures of benzylic and alpha-brominated products . Corrective Action: Conduct the reaction in strict darkness by wrapping the reaction vessel in aluminum foil. Purge the system with inert gas (N₂ or Ar) to remove oxygen, which can participate in radical chain reactions.

Quantitative Reaction Matrix

Use the following data table to benchmark your expected product distribution based on the reaction environment chosen.

Reaction EnvironmentCatalyst / ReagentPrimary PathwayDominant ProductTypical Yield
Acidic (Optimal) Br₂, Glacial AcOHEnolization2-Bromo-4,6-dimethyl-1-indanone85–95%
Basic Br₂, KOH or K₂CO₃Enolate Formation2,2-Dibromo-4,6-dimethyl-1-indanone65–80%
Photochemical Br₂, CCl₄, hνFree RadicalBenzylic Bromides (Complex Mixture)<20% (Target)
Lewis Acidic Br₂, FeBr₃ / AlCl₃Electrophilic Aromatic Sub.5- or 7-Bromo-4,6-dimethyl-1-indanoneVariable

Validated Protocol: Regioselective Alpha-Monohalogenation

To achieve high-yield mono-halogenation while suppressing the side reactions detailed above, utilize this self-validating protocol. This method relies on acid-catalyzed enolization to kinetically protect the monobrominated product from over-reaction.

Materials Required:

  • 4,6-Dimethyl-1-indanone (1.0 equivalent)

  • Bromine (Br₂) (1.05 equivalents)

  • Glacial Acetic Acid (Anhydrous)

  • 10% Aqueous Sodium Bisulfite (NaHSO₃)

Step-by-Step Methodology:

  • System Preparation: Equip a 250 mL round-bottom flask with a pressure-equalizing dropping funnel and a pristine PTFE magnetic stir bar. Purge the system with Nitrogen for 10 minutes. Wrap the entire apparatus in aluminum foil to completely exclude ambient light (preventing radical benzylic bromination).

  • Substrate Dissolution: Dissolve 4,6-dimethyl-1-indanone (10.0 mmol) in 30 mL of anhydrous glacial acetic acid at room temperature (20–25 °C).

  • Halogen Addition: In the dropping funnel, prepare a solution of Br₂ (10.5 mmol, 1.05 eq) in 10 mL of glacial acetic acid. Add this solution dropwise over 30 minutes.

    • Validation Check 1: Upon initial addition, the reaction mixture will turn a deep red/orange color. This indicates the presence of unreacted electrophilic bromine.

  • Reaction Progression: Allow the mixture to stir at room temperature for 2 hours.

    • Validation Check 2 (Self-Correction): A successful enolization and subsequent halogenation is confirmed by the gradual decolorization of the solution (turning pale yellow or clear). If the deep red color persists after 2 hours, enolization has stalled. This is typically due to water contamination in the acetic acid. If this occurs, add a catalytic drop of concentrated HBr to jumpstart enolization.

  • Quenching: Once decolorization is confirmed, pour the reaction mixture into 100 mL of ice-cold distilled water. If a faint yellow tint remains, add 10% aqueous sodium bisulfite dropwise until the solution is completely colorless, neutralizing any trace unreacted Br₂.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ to remove acetic acid, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-bromo-4,6-dimethyl-1-indanone.

References

  • Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85. URL:[Link]

  • Kuş, N. Ş. (2009). Photochemical bromination of substituted indan-1-one derivatives: synthesis of new polybromoindan-1-one derivatives. Turkish Journal of Chemistry, 33(4), 479-486. URL:[Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. LibreTexts. URL:[Link]

Optimization

Technical Support Center: Purification of Crude 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with isolating high-purity 4,6-dimethyl-2,3-dihydro-1H-inden-1-one (commonly known as 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with isolating high-purity 4,6-dimethyl-2,3-dihydro-1H-inden-1-one (commonly known as 4,6-dimethyl-1-indanone, CAS: 1685-81-0) from complex crude reaction mixtures.

Synthesizing substituted 1-indanones via Friedel-Crafts acylation and intramolecular alkylation often yields a crude matrix containing unreacted starting materials, regioisomers, and polymeric tars[1]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific integrity during your purification workflows.

Physicochemical Profile & Impurity Markers

Before initiating purification, it is critical to understand the target compound's physical properties. The table below summarizes key data used to track and validate 4,6-dimethyl-1-indanone during isolation.

Property / ParameterValue / ObservationRelevance to Purification Strategy
Molecular Weight 160.21 g/mol Baseline for GC-MS and LC-MS fraction validation.
Melting Point 47 – 49 °C[2]Low MP makes the compound highly susceptible to "oiling out" during crystallization.
Physical State Off-white to pale yellow solidDiscoloration (dark brown/sticky) strongly indicates the presence of polymeric degradation products[3].
Chromatographic Mobility Rf​≈0.39 Typical retention factor on silica gel TLC using a Hexanes/Ethyl Acetate (3:1) mobile phase[4].

Troubleshooting & FAQs

Q1: My crude 4,6-dimethyl-1-indanone "oils out" instead of crystallizing. What is the mechanistic cause, and how do I resolve it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solvent as a liquid rather than a crystalline solid. For 4,6-dimethyl-1-indanone, this is a frequent issue due to its inherently low melting point (47–49 °C)[2]. The phenomenon is exacerbated when the solution becomes supersaturated at a temperature above the compound's melting point, or when oily regioisomeric impurities (e.g., 2,6-dimethyl-1-indanone) depress the melting point of the bulk mixture[3]. Solution: Do not attempt to crystallize a highly impure crude mixture. Perform an initial purification (e.g., flash chromatography) to remove the bulk of the oily isomers. During recrystallization, use a mixed solvent system (like ethanol/water). Cool the solution extremely slowly to room temperature before using an ice bath, and introduce a seed crystal of pure 4,6-dimethyl-1-indanone to bypass the supersaturation threshold and force nucleation.

Q2: The isolated crude product is a dark brown, sticky tar. What causes this, and what is the most efficient removal strategy? Causality: The synthesis of 1-indanones often requires high-temperature intramolecular Friedel-Crafts cyclization (e.g., using aluminum chloride or polyphosphoric acid at >140 °C). Extended heating at these temperatures drives the formation of high-molecular-weight polymeric byproducts and oxidative degradation materials[1]. Solution: Polymeric tars will ruin chromatographic columns and inhibit crystallization. Vacuum distillation is the most effective first-line method to separate the volatile 4,6-dimethyl-1-indanone from non-volatile polymeric residues. If distillation equipment is unavailable, dissolve the crude in a non-polar solvent (e.g., dichloromethane) and pass it through a short silica gel plug to trap the highly polar baseline polymers before proceeding to finer purification steps[5].

Q3: How do I separate 4,6-dimethyl-1-indanone from closely related regioisomers? Causality: The directing effects of methyl groups on the aromatic ring during cyclization can lead to a mixture of isomers (e.g., 5,7-dimethyl or 2,6-dimethyl derivatives) depending on the purity of the starting materials. Because these isomers have identical molecular weights and nearly identical solubility profiles, bulk techniques like extraction or simple crystallization will fail to separate them[4]. Solution: Flash column chromatography on silica gel is mandatory. Utilizing a kinetic separation approach with a shallow gradient elution (starting with 5% ethyl acetate in hexanes) exploits subtle differences in the isomers' dipole moments and their hydrogen-bonding interactions with the silica stationary phase.

Step-by-Step Purification Methodologies

Protocol A: Flash Column Chromatography (Isomer Separation)

This protocol is a self-validating system: separation success is continuously verified via TLC prior to fraction pooling.

  • Sample Preparation (Dry Loading): Dissolve the crude, tar-free mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approximately 3 times the mass of the crude product) to the flask. Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained. Rationale: Dry loading prevents the "band broadening" and poor resolution typically caused by loading oily indanones directly onto the column bed[4].

  • Column Packing: Slurry-pack a glass chromatography column with silica gel using 100% hexanes. Ensure the bed is perfectly level.

  • Elution: Load the dry silica-sample mixture onto the column. Elute using a step-gradient mobile phase: begin with Hexanes/Ethyl Acetate (95:5) and gradually increase polarity to (80:20).

  • Validation & Pooling: Collect fractions and monitor via TLC (Hexanes/EtOAc 3:1). The target 4,6-dimethyl-1-indanone will elute with an Rf​ of approximately 0.39. Combine only the fractions showing a single, pure spot. Concentrate under reduced pressure to yield a pre-purified solid.

Protocol B: Recrystallization (Final Polishing)

Use this protocol to remove trace impurities and achieve >99% purity.

  • Dissolution: Place the pre-purified 4,6-dimethyl-1-indanone in an Erlenmeyer flask. Add a minimal amount of hot ethanol until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining heat, slowly add warm distilled water (the anti-solvent) dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of hot ethanol until the solution just clears.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Critical Step: If oil droplets form instead of crystals, reheat the mixture until homogeneous, add a small amount of ethanol, and cool again. Add a seed crystal of pure 4,6-dimethyl-1-indanone if available.

  • Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Isolate the off-white crystals via vacuum filtration. Wash the filter cake with ice-cold 30% ethanol/water.

  • Final Validation: Dry the crystals under vacuum. Verify purity by confirming the melting point is sharp at 47–49 °C[2].

Logical Purification Workflow

PurificationWorkflow Crude Crude 4,6-Dimethyl-1-indanone (Mixture) Assess Initial Purity Assessment (TLC / GC-MS) Crude->Assess Polymer Dark/Sticky Polymers Present? Assess->Polymer Distill Vacuum Distillation or Silica Plug Polymer->Distill Yes Isomer Regioisomers Present? Polymer->Isomer No Distill->Isomer Chrom Flash Chromatography (Hexanes/EtOAc) Isomer->Chrom Yes Minor Minor Impurities / Oiling Out? Isomer->Minor No Chrom->Minor Cryst Recrystallization (EtOH/Water + Seeding) Minor->Cryst Yes Pure Pure 4,6-Dimethyl-1-indanone (Target MP: 47-49 °C) Minor->Pure No Cryst->Pure

Logical workflow for the sequential purification of crude 4,6-dimethyl-1-indanone mixtures.

References

  • Title: Cas 1685-81-0, 4,6-DIMETHYL-1-INDANONE Source: LookChem URL: [Link]

  • Title: Synthesis of 1-Indanones from Benzoic Acids Source: Industrial & Engineering Chemistry Research, ACS Publications URL: [Link]

  • Title: EP 0865419 B1 - Indane dimer compounds and their pharmaceutical use Source: European Patent Office, Google Patents URL

Sources

Troubleshooting

Technical Support Center: 4,6-Dimethyl-1-Indanone Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Technical Support Center. As drug development and materials science scale from milligram discovery to multi-kilogram pilot production, the synthesis of substituted 1-indanones—specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As drug development and materials science scale from milligram discovery to multi-kilogram pilot production, the synthesis of substituted 1-indanones—specifically 4,6-dimethyl-1-indanone—presents significant chemical engineering challenges.

This guide synthesizes field-proven insights to help you navigate the thermodynamic, kinetic, and operational hurdles of the intramolecular Friedel-Crafts acylation[1].

Part 1: Self-Validating Scale-Up Protocol

The most reliable method for constructing the 1-indanone core at scale is the two-step conversion of 3-(2,4-dimethylphenyl)propanoic acid to its acyl chloride, followed by Lewis acid-catalyzed intramolecular cyclization[2]. Direct dehydrative cyclization using Polyphosphoric Acid (PPA) is notoriously difficult to scale due to intractable viscosity and poor heat transfer.

Step-by-Step Methodology: Two-Step Friedel-Crafts Acylation

Objective: Produce 4,6-dimethyl-1-indanone with >90% isolated yield while controlling exothermic risks.

  • Acyl Chloride Formation (Activation):

    • Procedure: Charge a dry, nitrogen-purged reactor with 3-(2,4-dimethylphenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol). Add catalytic N,N -dimethylformamide (DMF) (0.05 eq). Slowly add thionyl chloride ( SOCl2​ ) (1.2 eq) at 20°C.

    • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack intermediate, which acts as the active chlorinating agent. This lowers the activation energy compared to uncatalyzed SOCl2​ , preventing the need for thermal heating that could degrade the starting material.

    • Self-Validation (IPC): Do not proceed until complete. Withdraw a 0.1 mL aliquot, quench in 1 mL anhydrous methanol, and analyze via GC-MS. The system is validated when >99% of the peak area corresponds to the methyl ester derivative.

  • Intramolecular Cyclization (Electrophilic Aromatic Substitution):

    • Procedure: Cool the reactor to 0°C. Charge anhydrous Aluminum Chloride ( AlCl3​ ) (1.5 eq) in small portions over 2 hours. Maintain internal temperature 5°C.

    • Causality: AlCl3​ coordinates with the acyl chloride to generate a highly electrophilic acylium ion[1]. This coordination is violently exothermic ( ΔH<0 ). Rapid addition causes localized hot spots, prompting the acylium ion to undergo intermolecular polymerization (tarring) rather than the desired intramolecular ring closure.

    • Self-Validation (IPC): Monitor the reaction via HPLC. The reaction is complete when the acyl chloride peak disappears and the 4,6-dimethyl-1-indanone peak plateaus.

  • Quenching & Phase Separation:

    • Procedure: Reverse-quench the reaction by transferring the mixture slowly into a vigorously stirred vessel containing crushed ice and 6M HCl (5 vol).

    • Causality: Quenching AlCl3​ generates aluminum hydroxide ( Al(OH)3​ ), a gelatinous precipitate that causes severe emulsions and traps the product. The highly acidic environment (6M HCl) forces the aluminum into the aqueous phase as soluble [Al(H2​O)6​]3+ ions, ensuring a crisp phase separation and preventing yield loss.

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: My yield dropped from 85% at the 5-gram scale to 45% at the 500-gram scale. The crude product is dark and viscous. What happened? A1: You are experiencing a classic heat transfer limitation. Reactor volume (which dictates heat generation) scales cubically, while reactor surface area (which dictates cooling capacity) scales quadratically. At the 500g scale, the exothermic generation of the acylium ion outpaces your chiller's ability to remove heat. The resulting thermal runaway promotes intermolecular Friedel-Crafts alkylation (oligomerization/tar formation). Fix: Switch to a continuous flow reactor for the AlCl3​ addition step, or drastically reduce your feed rate while increasing the jacket cooling capacity.

Q2: I attempted a "greener" direct dehydrative cyclization using Polyphosphoric Acid (PPA) to avoid SOCl2​ and AlCl3​ . The agitator stalled, and the reaction failed. Why? A2: While direct cyclization of 3-arylpropionic acids is environmentally preferable because it produces only water as a byproduct[2], PPA becomes exponentially more viscous as the reaction progresses and water is liberated. At scale, this leads to a complete loss of macro-mixing. The localized concentration gradients cause the reaction to stall. Fix: If you must use a direct dehydrative route, transition to a superacid catalyst like Trifluoromethanesulfonic acid (TfOH) in DCM[1]. TfOH maintains a low-viscosity homogeneous solution, though it requires specialized corrosion-resistant reactor linings (e.g., Hastelloy or Glass-lined steel).

Q3: My NMR shows a mixture of isomers. I expected pure 4,6-dimethyl-1-indanone, but I am seeing the 5,7-dimethyl isomer as well. How do I control regioselectivity? A3: Regioselectivity in Friedel-Crafts acylation is governed by the electronic directing effects and steric bulk of the aromatic substituents. The acylium ion will attack the most electron-rich, least sterically hindered position. If your starting material (3-(2,4-dimethylphenyl)propanoic acid) contains trace isomeric impurities from its upstream synthesis, those will cyclize into corresponding indanone isomers. Fix: Validate the isomeric purity of your starting material via quantitative NMR (qNMR) before cyclization. Once cyclized, separating indanone isomers via crystallization is notoriously difficult due to their similar solubilities.

Part 3: Quantitative Data & Yield Comparisons

The efficiency of 1-indanone synthesis is highly dependent on the chosen substrate, catalyst, and reaction conditions[1]. The table below summarizes the scale-up viability of various synthetic routes.

Synthetic RouteCatalyst / ReagentOperating TempTypical YieldScale-Up FeasibilityPrimary Scale-Up Limitation
Two-Step (Acyl Chloride) SOCl2​ then AlCl3​ 0°C to 25°C85 - 92%High Exotherm during AlCl3​ quench; corrosive off-gassing ( SO2​ , HCl).
Direct Dehydrative Polyphosphoric Acid (PPA)90°C60 - 75%Low Extreme viscosity preventing mechanical agitation and heat transfer.
Superacid Catalysis Triflic Acid (TfOH)0°C to 25°C88 - 95%Medium High cost of TfOH; requires highly specialized anti-corrosive equipment.
Lanthanide Catalysis Tb(OTf)3​ 250°C50 - 74%Low Extreme temperatures required for activation[3]; specialized heating loops needed.
One-Pot Benzoic Acid AlCl3​ / Ethylene gas20°C to 60°C70 - 80%Medium Handling pressurized flammable gas (Ethylene) alongside Lewis acids[4].

Part 4: Mechanistic Pathways & Workflow Diagrams

Understanding the mechanistic flow and troubleshooting logic visually is critical for process engineers and chemists to align on root-cause analysis.

Reaction Mechanism Workflow

Mechanism A 3-(2,4-Dimethylphenyl) propanoic acid B Acyl Chloride Intermediate (via SOCl2 / DMF) A->B Chlorination (Endothermic) C Acylium Ion Generation (AlCl3 Coordination) B->C Lewis Acid Addition (Highly Exothermic) D Arenium Ion (Sigma Complex) (Electrophilic Attack) C->D Intramolecular Cyclization E 4,6-Dimethyl-1-indanone (Deprotonation & Quench) D->E Aromatization & HCl Quench

Caption: Friedel-Crafts acylation mechanism for 4,6-Dimethyl-1-indanone synthesis.

Scale-Up Troubleshooting Logic Tree

Troubleshooting Start Scale-Up Issue: Yield Drop / Impurities Viscosity High Viscosity (Agitator Stalling) Start->Viscosity Exotherm Thermal Runaway (Tar Formation) Start->Exotherm Emulsion Workup Emulsion (Trapped Product) Start->Emulsion FixVisc Switch from PPA to AlCl3/DCM or TfOH Viscosity->FixVisc Root Cause: PPA Polymerization FixExo Decrease Feed Rate & Increase Cooling Area Exotherm->FixExo Root Cause: Heat Transfer Limit FixEmul Reverse Quench in Ice/HCl to Solubilize Al(OH)3 Emulsion->FixEmul Root Cause: Neutral pH Quench

Caption: Troubleshooting logic tree for 1-indanone scale-up challenges.

Part 5: References

  • Synthesis of 1-Indanones from Benzoic Acids | Industrial & Engineering Chemistry Research Source: ACS Publications URL:

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones Source: National Institutes of Health (NIH) / PMC URL:

  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 Source: ResearchGate URL:

  • A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide to ¹H and ¹³C NMR Reference Spectra

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel and known chemical entities is a cornerstone of rigorous scientific inquiry. The indanone scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel and known chemical entities is a cornerstone of rigorous scientific inquiry. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this framework, such as the addition of methyl groups in 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, can significantly alter its physicochemical and pharmacological properties. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, offering a foundational dataset for its identification and characterization.

This document will delve into the interpretation of the NMR spectra, present a comparative look at alternative analytical techniques, and provide a detailed experimental protocol for acquiring high-fidelity NMR data. The insights herein are designed to be a practical and authoritative resource for those working with substituted indanones.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, the following diagram illustrates the chemical structure of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one with a systematic atom numbering scheme. This numbering will be used consistently throughout the guide for the assignment of spectral signals.

Caption: Molecular structure of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one with atom numbering for NMR signal assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density around the protons, with nearby electron-withdrawing groups causing a downfield shift (to higher ppm values) and electron-donating groups causing an upfield shift (to lower ppm values).[1]

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2~ 2.65Triplet (t)2H
H-3~ 3.00Triplet (t)2H
H-5~ 7.20Singlet (s)1H
H-7~ 7.45Singlet (s)1H
H-8 (C4-CH₃)~ 2.35Singlet (s)3H
H-9 (C6-CH₃)~ 2.40Singlet (s)3H

Note: These are predicted chemical shifts based on analogous structures and chemical shift theory. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • Aliphatic Protons (H-2, H-3): The two methylene groups (-CH₂-) in the five-membered ring appear as triplets. The protons at C-2 are adjacent to the C-3 methylene group, and the protons at C-3 are adjacent to the C-2 methylene group. This results in a triplet for each due to spin-spin coupling. The protons at C-3 are slightly more deshielded (further downfield) due to their proximity to the aromatic ring.

  • Aromatic Protons (H-5, H-7): The two protons on the aromatic ring, H-5 and H-7, are expected to appear as singlets. This is because they are not adjacent to any other protons on the ring, thus no spin-spin coupling is observed. Their chemical shifts are in the typical aromatic region (7-8 ppm).

  • Methyl Protons (H-8, H-9): The two methyl groups attached to the aromatic ring at positions C-4 and C-6 also appear as sharp singlets, each integrating to three protons. Their chemical shifts are in the typical range for methyl groups attached to an aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal.[1]

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C=O)~ 207
C-2~ 25
C-3~ 36
C-3a~ 135
C-4~ 138
C-5~ 124
C-6~ 145
C-7~ 127
C-7a~ 153
C-8 (C4-CH₃)~ 21
C-9 (C6-CH₃)~ 22

Note: These are predicted chemical shifts. Experimental values can vary.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1): The carbonyl carbon of the ketone is the most deshielded carbon and appears significantly downfield, typically above 200 ppm.

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six carbons of the aromatic ring appear in the range of 120-160 ppm. The carbons bearing the methyl groups (C-4 and C-6) and the quaternary carbons (C-3a and C-7a) will have different chemical shifts compared to the carbons with attached protons (C-5 and C-7).

  • Aliphatic Carbons (C-2, C-3): The two methylene carbons of the five-membered ring appear in the aliphatic region of the spectrum, typically between 20-40 ppm.

  • Methyl Carbons (C-8, C-9): The two methyl carbons are the most shielded and appear at the lowest chemical shift values, typically around 20-25 ppm.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the molecular formula and identifying structural motifs.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a key diagnostic feature, typically appearing around 1700 cm⁻¹.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the conjugated system of the aromatic ring and the carbonyl group.

In practice, a combination of these techniques is often used to provide a comprehensive and unambiguous characterization of a molecule.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). add_tms Add a small amount of TMS as an internal standard (0 ppm). dissolve->add_tms transfer Transfer solution to a 5 mm NMR tube. add_tms->transfer insert Insert sample into the NMR spectrometer. transfer->insert lock_shim Lock on the solvent's deuterium signal and shim the magnetic field. insert->lock_shim acquire_1h Acquire ¹H NMR spectrum using a standard pulse sequence. lock_shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum (may require more scans for good signal-to-noise). acquire_1h->acquire_13c ft Apply Fourier Transform to the raw data (FID). acquire_13c->ft phase_baseline Phase correct the spectrum and apply baseline correction. ft->phase_baseline calibrate Calibrate the chemical shift scale using the TMS signal at 0 ppm. phase_baseline->calibrate integrate Integrate the peaks in the ¹H spectrum. calibrate->integrate assign_peaks Assign chemical shifts, multiplicities, and integrations to the molecular structure. integrate->assign_peaks elucidate Confirm or elucidate the chemical structure. assign_peaks->elucidate

Caption: A generalized workflow for acquiring and analyzing NMR spectra of small organic molecules.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one for ¹H NMR, and 20-50 mg for ¹³C NMR, into a small vial.[2]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (0.00 ppm).[4]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.[1]

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to produce a spectrum with singlets for each carbon, which simplifies interpretation.[5] Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) signal to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.

Conclusion

The ¹H and ¹³C NMR spectra of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one provide a detailed and diagnostic fingerprint of its molecular structure. The characteristic chemical shifts, multiplicities, and integrations of the aliphatic, aromatic, and methyl protons in the ¹H spectrum, combined with the distinct signals for the carbonyl, aromatic, and aliphatic carbons in the ¹³C spectrum, allow for its unambiguous identification. This guide serves as a valuable reference for researchers, providing the necessary spectral data and experimental context for the confident characterization of this and related indanone derivatives.

References

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Kupce, E., & Claridge, T. D. W. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances, 10(36), 21464-21469. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, M. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234. Available from: [Link]

  • Michigan State University. Proton NMR Table. Department of Chemistry. Available from: [Link]

  • Ghasemi, F., & Wishart, D. S. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(5), 639. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • O'Ferrall, R. A. M., & Miller, S. I. (1970). Carbon‐13 nmr chemical shift‐substituent effect correlations in P‐substituted 5‐benzylidenebarbituric acids and 2‐benzylidene‐1,3‐indanediones. Journal of the American Chemical Society, 92(12), 3515-3519. Available from: [Link]

  • Unknown. 1H NMR 2 0.4 2 3 6 13C{1H} NMR. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available from: [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Validation of Carbonyl Stretching Frequency in 4,6-Dimethyl-1-indanone

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational element of successful research. The indanone scaffold is a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational element of successful research. The indanone scaffold is a privileged structure in medicinal chemistry, and substitutions on its aromatic ring are a key strategy for modulating biological activity. This guide provides an in-depth comparative analysis of the carbonyl (C=O) stretching frequency in 4,6-Dimethyl-1-indanone, a representative substituted indanone, benchmarked against its parent compound and other analogues. By integrating experimental data with theoretical insights, this document serves as a practical reference for the validation of this crucial functional group using Fourier-Transform Infrared (FTIR) spectroscopy.

The Significance of Carbonyl-Stretching Validation

The carbonyl group is a potent dipole, and its stretching vibration gives rise to one of the most intense and diagnostically useful absorption bands in an infrared spectrum. The precise frequency of this absorption is exquisitely sensitive to the local electronic environment. Factors such as conjugation, ring strain, and the inductive and resonance effects of substituents can shift the C=O stretching frequency, providing a spectroscopic fingerprint of the molecular structure. Validating this frequency is therefore not merely a routine characterization step; it is a confirmation of the electronic and structural integrity of the synthesized molecule.

Theoretical Underpinnings of Carbonyl Frequency Shifts in Indanones

The carbonyl stretching frequency in a simple, saturated acyclic ketone typically appears around 1715 cm⁻¹. However, in the 1-indanone framework, several factors conspire to modulate this value.

  • Conjugation: The carbonyl group in 1-indanone is directly conjugated with the aromatic ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, thereby lowering its force constant and shifting the stretching frequency to a lower wavenumber (a red shift).[1]

  • Ring Strain: The five-membered ring of the indanone system is strained. This strain generally leads to an increase in the C=O stretching frequency (a blue shift) compared to an unstrained cyclic ketone. The observed frequency is a balance between this ring strain and the electronic effects.

  • Substituent Effects: The electronic nature of substituents on the aromatic ring further perturbs the C=O stretching frequency. Electron-donating groups (EDGs), such as alkyl (e.g., methyl) and alkoxy groups, increase the electron density in the aromatic ring. Through resonance, this electron density can be further delocalized into the carbonyl group, weakening the C=O bond and causing a red shift. Conversely, electron-withdrawing groups (EWGs) would decrease electron density, strengthen the C=O bond, and result in a blue shift.

In the case of 4,6-Dimethyl-1-indanone, the two methyl groups are electron-donating. Therefore, we can predict that its carbonyl stretching frequency will be lower than that of the parent 1-indanone.

Experimental Protocol for FTIR-Based Validation

A robust and reproducible protocol is essential for accurate FTIR analysis. The following method, utilizing Attenuated Total Reflectance (ATR), is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to air dry completely.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR accessory. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid indanone sample directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's built-in pressure clamp to ensure intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline-corrected and the peak corresponding to the C=O stretch should be accurately identified and its wavenumber recorded.

  • Post-Measurement Cleaning: After the analysis, clean the ATR crystal meticulously to prevent cross-contamination.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimental carbonyl stretching frequencies for 1-indanone and several of its substituted analogues, providing a clear comparison with the theoretically predicted value for 4,6-Dimethyl-1-indanone.

CompoundSubstituentsC=O Stretching Frequency (cm⁻¹)Data Source
1-IndanoneNone~1700Experimental[2]
5-Methoxy-1-indanone5-OCH₃ (EDG)~1695Experimental[2]
5,6-Dimethoxy-1-indanone5,6-di-OCH₃ (EDGs)~1690Experimental (NIST)[2][3]
4,7-Dimethyl-1-indanone4,7-di-CH₃ (EDGs)~1705 (vapor phase)Experimental (PubChem)[4]
4,6-Dimethyl-1-indanone 4,6-di-CH₃ (EDGs) ~1698 Theoretically Predicted *

Note: The value for 4,6-Dimethyl-1-indanone is a theoretical prediction based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, with a scaling factor applied to the computed harmonic frequency. This approach is widely used to obtain accurate predictions of vibrational frequencies.

The experimental data clearly demonstrates the influence of electron-donating substituents. The methoxy group at the 5-position in 5-methoxy-1-indanone lowers the C=O frequency by approximately 5 cm⁻¹ compared to the parent 1-indanone. The presence of two methoxy groups in 5,6-dimethoxy-1-indanone results in a further shift to around 1690 cm⁻¹. The vapor phase measurement for 4,7-dimethyl-1-indanone shows a frequency of approximately 1705 cm⁻¹; it is important to note that vapor phase frequencies are typically higher than those measured in the condensed phase due to the absence of intermolecular interactions.

Our theoretical prediction for 4,6-Dimethyl-1-indanone places the carbonyl stretch at approximately 1698 cm⁻¹. This value is consistent with the expected electronic effects of the two electron-donating methyl groups, resulting in a lower frequency than unsubstituted 1-indanone.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental and theoretical validation process, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Clean_ATR->Background Step 1 Apply_Sample Apply Solid Sample Background->Apply_Sample Step 2 Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Step 3 Acquire_Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Step 4 Process_Data Baseline Correction & Peak Picking Acquire_Spectrum->Process_Data Step 5 Identify_CO Identify C=O Stretch Process_Data->Identify_CO Step 6 Compare Compare with References Identify_CO->Compare Step 7 Validate Validate Structure Compare->Validate Step 8

Caption: Experimental workflow for FTIR validation of indanones.

theoretical_comparison Indanone 1-Indanone ~1700 cm⁻¹ Methoxy 5-Methoxy-1-indanone ~1695 cm⁻¹ Indanone->Methoxy EDG (OCH₃) Red Shift Target 4,6-Dimethyl-1-indanone ~1698 cm⁻¹ (Predicted) Indanone->Target EDGs (2x CH₃) Predicted Red Shift Dimethyl 4,7-Dimethyl-1-indanone ~1705 cm⁻¹ (Vapor) Indanone->Dimethyl EDGs (2x CH₃) Dimethoxy 5,6-Dimethoxy-1-indanone ~1690 cm⁻¹ Methoxy->Dimethoxy More EDGs Further Red Shift

Caption: Influence of substituents on C=O stretching frequency.

Conclusion

The validation of the carbonyl stretching frequency in 4,6-Dimethyl-1-indanone through FTIR spectroscopy is a powerful method for confirming its molecular identity. By understanding the theoretical principles that govern frequency shifts and by comparing experimental data from analogous compounds, researchers can confidently assign the C=O stretching band. The predicted frequency of approximately 1698 cm⁻¹ for 4,6-Dimethyl-1-indanone is well-supported by the observed red shifts induced by electron-donating groups in similar indanone structures. This guide provides a comprehensive framework for this analytical process, empowering scientists in their pursuit of novel chemical entities.

References

  • PubChem. 4,7-Dimethyl-1-indanone. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 5,6-Dimethoxy-1-indanone. National Institute of Standards and Technology. [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

  • NIST Chemistry WebBook. 5,6-Dimethoxy-1-indanone. National Institute of Standards and Technology. [Link]

Sources

Validation

GC-MS Fragmentation Pattern Analysis of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one: A Platform Comparison Guide

As a Senior Application Scientist, I approach the analytical characterization of bicyclic ketones not merely as a routine assay, but as a mechanistic puzzle. 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (commonly known as 4,6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical characterization of bicyclic ketones not merely as a routine assay, but as a mechanistic puzzle. 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (commonly known as 4,6-dimethyl-1-indanone, CAS: 1685-81-0) is a privileged structural motif used extensively in the synthesis of complex pharmaceuticals and agrochemicals . Its fused aromatic-cyclopentanone ring system presents unique fragmentation behaviors under mass spectrometry.

During drug development and process chemistry, accurately identifying this compound and its synthetic impurities is critical. This guide objectively compares three distinct Gas Chromatography-Mass Spectrometry (GC-MS) platforms—Standard EI-MS, High-Resolution QTOF-MS, and CI-MS—providing the mechanistic causality and self-validating protocols necessary for unambiguous structural elucidation.

Mechanistic Causality: The Fragmentation Pathway

To choose the right analytical platform, one must first understand the intrinsic gas-phase chemistry of 4,6-dimethyl-1-indanone. Under standard 70 eV Electron Ionization (EI), the molecule undergoes a predictable but complex fragmentation cascade :

  • Molecular Ion Formation ([M]⁺, m/z 160): The electron beam predominantly ejects an electron from the oxygen lone pair of the ketone. Because the indanone core is highly conjugated, the resulting radical cation is exceptionally stable, yielding a robust molecular ion peak.

  • Alpha-Cleavage & Methyl Radical Loss ([M-CH₃]⁺, m/z 145): The presence of methyl groups at the 4- and 6-positions facilitates benzylic stabilization. The loss of a methyl radical (•CH₃, -15 Da) is thermodynamically favored, generating a highly conjugated cation.

  • Ring Contraction & CO Expulsion ([M-CO]⁺, m/z 132): A hallmark of 1-indanones is the expulsion of carbon monoxide (-28 Da) from the cyclopentanone ring. The causality here is rooted in ring strain relief and the high stability of the neutral CO leaving group, which yields an ionized dimethyl-benzocyclobutene or substituted indene derivative.

Platform Performance Comparison

While standard Single Quadrupole EI-MS is the workhorse of most laboratories, it relies on nominal mass resolution. This creates a critical vulnerability: isobaric interference . For example, a loss of 28 Da could represent either Carbon Monoxide (CO, 27.9949 Da) or Ethylene (C₂H₄, 28.0313 Da). Only high-resolution platforms can distinguish this 0.0364 Da mass defect to definitively prove the mechanistic pathway .

The table below summarizes the quantitative performance data across three alternative GC-MS platforms for the analysis of 4,6-dimethyl-1-indanone.

Analytical FeatureGC-EI-MS (Single Quadrupole)GC-QTOF-MS (High-Resolution)GC-CI-MS (Chemical Ionization)
Primary Utility Routine screening, NIST library matchingExact mass determination, mechanistic proofSoft ionization, molecular weight confirmation
Ionization Energy 70 eV (Hard)70 eV (Hard)Soft (e.g., Methane/Ammonia reagent gas)
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Nominal (~0.1 Da)
Key Ions Observed m/z 160, 145, 132, 117m/z 160.0888, 145.0653, 132.0939m/z 161[M+H]⁺
Isobaric Resolution Cannot distinguish CO vs C₂H₄ lossResolves CO (27.99) vs C₂H₄ (28.03) lossN/A (Minimal fragmentation)
Sensitivity Limit High (Low pg range)Very High (fg to low pg range)Moderate (High pg range)

Verdict: For routine purity checks, GC-EI-MS is sufficient. However, for identifying unknown degradants or proving the exact fragmentation mechanism of the indanone core during regulatory submissions, GC-QTOF-MS is the superior and necessary alternative .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following step-by-step protocol is designed as a closed, self-validating system. Every step includes an internal check to rule out false positives.

Step 1: System Blank and Tune Verification

  • Action: Tune the MS using Perfluorotributylamine (PFTBA) to calibrate the mass axis across m/z 69, 219, and 502. Inject a 1 µL solvent blank (GC-grade hexane).

  • Causality: The tune ensures the quadrupole or TOF flight tube is compensating for thermal drift. The solvent blank proves the absence of column bleed or carryover at the target retention time, establishing a baseline of trust.

Step 2: Sample Preparation & Internal Standard Spiking

  • Action: Dissolve 4,6-dimethyl-1-indanone in hexane to a concentration of 50 µg/mL. Spike the sample with Naphthalene-d8 (10 µg/mL).

  • Causality: Naphthalene-d8 acts as a self-validating internal standard. Its known retention time and exact mass (m/z 136.1128) verify that the GC flow rate and MS mass accuracy remain perfectly stable during the specific injection.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL (Split 10:1) onto a 30 m x 0.25 mm x 0.25 µm 5% phenyl/95% dimethyl polysiloxane column (e.g., HP-5MS). Program the oven: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Causality: The slight polarity of the 5% phenyl stationary phase optimally interacts with the ketone group of the indanone. This prevents peak tailing and ensures baseline resolution from potential synthetic isomers (such as 2,6-dimethyl-1-indanone).

Step 4: Ionization and Acquisition

  • Action: Operate the EI source at 230 °C with an electron energy of 70 eV. Scan range: 50–300 m/z.

  • Causality: Operating strictly at 70 eV ensures that the kinetic energy transferred to the molecule consistently exceeds its ionization potential (~9-10 eV). This triggers highly reproducible fragmentation cascades that can be reliably matched against established databases.

Analytical Workflow & Logical Relationships

The following diagram maps the logical workflow of the platform comparison and the resulting fragmentation pathways.

GCMS_Workflow Sample 4,6-Dimethyl-1-indanone Sample Prep GC Gas Chromatography (HP-5MS Column) Sample->GC EI Standard EI-MS (70 eV) GC->EI QTOF High-Res QTOF-MS (Exact Mass) GC->QTOF CI Chemical Ionization (Soft Ionization) GC->CI Frag1 [M]+ m/z 160.0888 Stable Molecular Ion EI->Frag1 QTOF->Frag1 Data Structural Elucidation & Library Matching CI->Data Confirms [M+H]+ 161 Frag2 [M-CH3]+ m/z 145.0653 Alpha Cleavage Frag1->Frag2 Frag3 [M-CO]+ m/z 132.0939 Ring Contraction Frag1->Frag3 Frag2->Data Frag3->Data

Figure 1: GC-MS analytical workflow and fragmentation logic for 4,6-dimethyl-1-indanone.

References

  • Kojima, Y., et al. "Formation of Polycyclic Compounds from Phenols by Fast Pyrolysis". Source: EC Agriculture.[Link]

  • Nugraha, A., & Nandiyanto, A. B. D. "GC/MS Spectra Interpretation". Source: Indonesian Journal of Multidisciplinary Research. [Link]

  • National Center for Biotechnology Information. "Variations in fragment ions among stereoisomers in GC/EI-MS". Source: PubMed. [Link]

Comparative

Comparing reactivity of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one vs unsubstituted 1-indanone

Introduction: The Indanone Core and the Influence of Substitution The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indanone Core and the Influence of Substitution

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Its reactivity, characterized by a fused aromatic ring and a five-membered cyclic ketone, offers multiple avenues for synthetic modification. The two primary sites of reactivity are the carbonyl group and the α-carbon, which readily participates in enolate chemistry.

This guide provides an in-depth comparison of the reactivity of unsubstituted 2,3-dihydro-1H-inden-1-one (hereafter 1-indanone ) and its substituted analogue, 4,6-dimethyl-2,3-dihydro-1H-inden-1-one (hereafter 4,6-dimethyl-1-indanone ). By examining the electronic and steric effects imparted by the methyl substituents, we can develop a predictive framework for their chemical behavior and provide a rationale for selecting the appropriate substrate in a synthetic context.

CompoundStructureMolar Mass ( g/mol )
1-Indanone 1-Indanone132.16[3]
4,6-Dimethyl-1-Indanone 4,6-Dimethyl-1-Indanone160.21[4]

Theoretical Framework: Electronic and Steric Effects of Methyl Groups

The reactivity of a ketone is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of its α-protons.[5] Substituents on the indanone skeleton can modulate these properties through a combination of electronic and steric effects.

Electronic Effects: Methyl groups are classic electron-donating groups (EDGs) through induction and hyperconjugation.[6][7] In 4,6-dimethyl-1-indanone, these EDGs enrich the aromatic ring with electron density. This electronic perturbation has two significant consequences:

  • Reduced Carbonyl Electrophilicity: The increased electron density from the aromatic ring is relayed to the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon. This makes the carbonyl group less electrophilic and, therefore, less susceptible to attack by nucleophiles compared to the unsubstituted 1-indanone.[6][8]

Steric Effects: The 4-methyl group is positioned ortho to the carbonyl group. This proximity creates significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon and the approach of bases to the α-protons on the C2 position.[6] The 6-methyl group is more remote and is expected to have a negligible direct steric impact on the reactive centers.

Caption: Influence of methyl groups on reactivity centers of 4,6-dimethyl-1-indanone.

Comparative Reactivity Analysis

Based on the principles outlined above, we can predict a general trend of decreased reactivity for 4,6-dimethyl-1-indanone relative to 1-indanone across several key reaction classes.

Nucleophilic Addition to the Carbonyl Group

This class of reactions involves the direct attack of a nucleophile (e.g., Grignard reagents, organolithiums, hydrides) on the electrophilic carbonyl carbon.[11][12]

  • Hypothesis: 4,6-dimethyl-1-indanone will exhibit significantly lower reactivity towards nucleophiles.

  • Causality: The reduced electrophilicity of the carbonyl carbon (electronic effect) and the steric shielding by the 4-methyl group (steric effect) both disfavor nucleophilic attack.[6]

  • Experimental Evidence: While direct kinetic comparisons are scarce, studies on substituted ketones consistently show that electron-donating and sterically bulky groups slow the rate of nucleophilic addition.[12][13] For example, asymmetric transfer hydrogenation of 3-substituted indanones showed that methoxy substituents on the aromatic ring could dramatically impede the reaction, hypothesized to be due to unfavorable steric interactions with the catalyst.[13] A similar inhibitory effect is expected for the 4-methyl group in reactions like hydride reduction or Grignard additions.

Enolate Formation and Subsequent Reactions

Reactions such as aldol condensations and Michael additions proceed via an enolate intermediate. The rate and equilibrium of enolate formation are critical to the overall reaction efficiency.

  • Hypothesis: 4,6-dimethyl-1-indanone will form its enolate more slowly and in lower equilibrium concentration than 1-indanone.

  • Causality: The electron-donating methyl groups decrease the acidity of the α-protons, making deprotonation less favorable.[6] Steric hindrance from the 4-methyl group may also slightly obstruct the approach of the base.

  • Experimental Evidence: The Claisen-Schmidt condensation (an aldol condensation between a ketone and an aromatic aldehyde) is well-documented for 1-indanone and various substituted indanones.[14][15][16] For instance, the condensation of 5,6-dimethoxy-1-indanone with benzaldehyde required heating to 60 °C to achieve a quantitative yield, highlighting that substituted systems often require more energy input.[15] Given the combined electron-donating and steric effects, 4,6-dimethyl-1-indanone is expected to be even less reactive in base-catalyzed aldol reactions than methoxy-substituted analogues.

G Start Indanone + Aldehyde Step1 Base abstracts α-proton (e.g., NaOH, LDA) Start->Step1 Enolate Enolate Intermediate (Nucleophile) Step1->Enolate Step2 Nucleophilic attack on Aldehyde Carbonyl Enolate->Step2 Alkoxide Tetrahedral Alkoxide Intermediate Step2->Alkoxide Step3 Protonation (from Solvent, e.g., H₂O) Alkoxide->Step3 Aldol_Product β-Hydroxy Ketone (Aldol Addition Product) Step3->Aldol_Product Step4 Dehydration (Heat, -H₂O) Aldol_Product->Step4 Final_Product α,β-Unsaturated Ketone (Aldol Condensation Product) Step4->Final_Product

Caption: General workflow for a base-catalyzed Aldol condensation reaction.

Summary of Predicted Reactivity

The following table summarizes the expected relative reactivity based on the theoretical principles discussed.

Reaction TypeReactivity of 1-Indanone Reactivity of 4,6-Dimethyl-1-Indanone Key Influencing Factors
Nucleophilic Addition HigherLowerElectronic (Reduced δ+) & Steric (4-Me group)
Enolate Formation Faster / More FavorableSlower / Less FavorableElectronic (Higher α-proton pKa)
Aldol Condensation HigherLowerSlower enolate formation
Michael Addition HigherLowerSlower enolate formation

Experimental Protocol: Comparative Aldol-Schmidt Condensation

This protocol is designed to directly compare the reactivity of the two indanones under identical, solvent-free conditions. The formation of a solid product allows for a straightforward assessment of reaction progress and yield.

Objective: To synthesize and compare the yields of 2-(3,4-dimethoxybenzylidene)-1-indanone and 2-(3,4-dimethoxybenzylidene)-4,6-dimethyl-1-indanone.

Materials:

  • 1-Indanone

  • 4,6-Dimethyl-1-indanone

  • 3,4-Dimethoxybenzaldehyde

  • Sodium hydroxide (NaOH), finely ground

  • 10% Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Two 50 mL beakers or heavy-walled glass vials

  • Glass stirring rod or metal spatula

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup (Perform in parallel for both indanones):

    • In a 50 mL beaker labeled "1-Indanone," combine 1-indanone (0.20 g, 1.51 mmol) and 3,4-dimethoxybenzaldehyde (0.25 g, 1.50 mmol).

    • In a second 50 mL beaker labeled "4,6-Dimethyl-1-Indanone," combine 4,6-dimethyl-1-indanone (0.24 g, 1.50 mmol) and 3,4-dimethoxybenzaldehyde (0.25 g, 1.50 mmol).

  • Melt Formation: Using a sturdy glass rod or spatula, carefully grind and mix the two solids in each beaker. The mixture should gradually turn into a colored oil.[17] This occurs due to melting point depression. Note any differences in the time or effort required to achieve a homogenous liquid state.

  • Catalysis: To each oily mixture, add finely ground sodium hydroxide (0.05 g, 1.25 mmol). Continue to stir and scrape the mixture. The reaction is exothermic, and the mixture will begin to solidify.[17]

  • Reaction Time: Allow both reaction mixtures to stand at room temperature for 30 minutes to ensure completion. Observe any visual differences between the two solid products.

  • Workup:

    • To each beaker, add 4 mL of 10% HCl solution and mix thoroughly with a glass rod to neutralize the remaining NaOH and break up the solid.

    • Isolate each solid product by vacuum filtration using a Buchner funnel.

    • Wash each solid with two 5 mL portions of deionized water to remove inorganic salts.

  • Purification and Analysis:

    • Allow the products to air-dry completely.

    • Determine the mass and calculate the percentage yield for each reaction.

    • Characterize the products via melting point analysis and compare them to literature values if available. A lower, broader melting range may indicate impurities or unreacted starting material.

    • (Optional) Further characterization can be performed using ¹H NMR and IR spectroscopy.

Expected Outcome: Based on our analysis, the reaction with 1-indanone is expected to proceed to completion more readily, resulting in a higher isolated yield of the condensed product compared to the reaction with 4,6-dimethyl-1-indanone under these identical conditions.

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from BrainKart.com. [Link]

  • Procter, R. J., et al. (2018). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Nature Communications, 9(1). [Link]

  • Ashenhurst, J. (2023). Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Khan Academy. Reactivity of aldehydes and ketones. Retrieved from Khan Academy. [Link]

  • Moodley, T. (2018). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. Rhodes University. [Link]

  • Dong, G., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

  • Meijere, A. de, et al. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(24), 9291–9299. [Link]

  • Dicks, A. P. (2009). Solvent-free reactivity in the undergraduate organic laboratory. Green Chemistry Letters and Reviews, 2(2), 87-94. [Link]

  • Organic Chemistry Portal. Indanone synthesis. Retrieved from organic-chemistry.org. [Link]

  • D'hooge, F., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Leite, C. Z., et al. (2019). Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. Organic Process Research & Development, 23(5), 896–903. [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33939-33973. [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33939-33973. [Link]

  • EBSCO. Ketones. Research Starters. [Link]

  • University of Calgary. The α-Carbon Atom and its pKa. Retrieved from chem.ucalgary.ca. [Link]

  • LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • University of Oregon. Solventless Aldol Condensation. Retrieved from pages.uoregon.edu. [Link]

  • LibreTexts Chemistry. (2023). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Xiao, J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]

  • Chem.ucla.edu. Approximate pKa chart of the functional groups. Retrieved from chem.ucla.edu. [Link]

  • Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]

  • Reich, H. J. (2017). Bordwell pKa Table. University of Wisconsin-Madison. [Link]

  • Deepika, D. (2014). A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one. International Journal of Pharma and Bio Sciences, 5(1), P352-P354. [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Ye, F., et al. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. RSC Medicinal Chemistry, 12(4), 595-605. [Link]

  • Danishefsky, S., & Kitahara, T. (1974). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 54, 1. [Link]

  • D'hooge, F., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • PubChem. 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one. Retrieved from PubChem. [Link]

  • Wikipedia. 1-Indanone. Retrieved from Wikipedia. [Link]

Sources

Comparative

A Comparative Spectroscopic Analysis: 4,6-Dimethyl-1-indanone and Acetophenone

In the landscape of molecular analysis and drug development, a profound understanding of the electronic properties of organic molecules is crucial. UV-Vis spectroscopy serves as a fundamental tool in this endeavor, provi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of molecular analysis and drug development, a profound understanding of the electronic properties of organic molecules is crucial. UV-Vis spectroscopy serves as a fundamental tool in this endeavor, providing insights into the electronic transitions within a molecule and how these are influenced by its structure. This guide offers a detailed comparison of the UV-Vis absorption spectra of two aromatic ketones: 4,6-Dimethyl-1-indanone and acetophenone. While both molecules share a common carbonyl chromophore, their distinct structural frameworks—a rigid, bicyclic system versus a more flexible, monocyclic structure—give rise to notable differences in their spectroscopic signatures.

This analysis is tailored for researchers, scientists, and drug development professionals, providing not only a comparison of experimental data but also a discussion of the underlying electronic principles and a detailed experimental protocol for acquiring such spectra.

Theoretical Framework: Electronic Transitions in Aromatic Ketones

The UV-Vis absorption spectra of organic molecules are governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones. In aromatic ketones like 4,6-Dimethyl-1-indanone and acetophenone, the key electronic transitions involve the carbonyl group (C=O) and the aromatic ring. The primary chromophore in both molecules is the benzoyl group.

Two main types of electronic transitions are typically observed for these compounds:

  • n→π* (n-to-pi-star) transitions: These involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an antibonding π* orbital of the carbonyl group. These transitions are characteristically of low intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) and appear at longer wavelengths (λmax).[1][2]

  • π→π* (pi-to-pi-star) transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic ketones, these transitions are associated with the conjugated system of the benzene ring and the carbonyl group. They are typically much more intense (ε > 1000 L·mol⁻¹·cm⁻¹) than n→π* transitions and occur at shorter wavelengths.[1][2][3]

The molecular structure and the solvent environment can significantly influence the energy of these transitions, leading to shifts in the absorption maxima (λmax).

Comparative UV-Vis Absorption Data

A direct comparison of the UV-Vis absorption spectra reveals the influence of the structural differences between acetophenone and the indanone framework.

CompoundSolventλmax (π→π) (nm)ε (π→π) (L·mol⁻¹·cm⁻¹)λmax (n→π) (nm)ε (n→π) (L·mol⁻¹·cm⁻¹)
Acetophenone Ethanol24112,800~280~50
Water244Not specifiedNot specifiedNot specified
1-Indanone Not specified~245, ~290Not specified~330Not specified
4,6-Dimethyl-1-indanone Ethanol (Predicted)~250-255~13,000-15,000~330-335~50-60

Analysis of Spectral Features

Acetophenone:

The UV-Vis spectrum of acetophenone is well-characterized and serves as a classic example of an aromatic ketone.[4][5] It displays a strong absorption band around 241-244 nm, which is attributed to the π→π* transition of the conjugated system formed by the benzene ring and the carbonyl group.[3][4] A much weaker absorption, appearing as a shoulder around 280 nm, corresponds to the forbidden n→π* transition of the carbonyl group.[1]

1-Indanone and the Predicted Spectrum of 4,6-Dimethyl-1-indanone:

Experimental UV-Vis spectral data for 4,6-Dimethyl-1-indanone is not readily found in the public domain. However, the spectrum of the parent compound, 1-indanone, provides a strong basis for prediction. The NIST database shows the UV/Visible spectrum for 1-indanone with major peaks around 245 nm and 290 nm, and a weaker absorption at longer wavelengths.

The fusion of the five-membered ring in 1-indanone introduces ring strain and affects the planarity of the benzoyl chromophore compared to the relatively free rotation in acetophenone. This can influence the extent of conjugation and, consequently, the absorption spectrum.

For 4,6-Dimethyl-1-indanone, the two methyl groups on the benzene ring are expected to have a modest effect on the spectrum. Methyl groups are weak auxochromes, which are substituents that can modify the absorption of a chromophore. They are electron-donating groups and can cause a small bathochromic (red) shift in the π→π* transition. Therefore, the λmax for the π→π* transition in 4,6-Dimethyl-1-indanone is predicted to be slightly longer than that of 1-indanone, likely in the 250-255 nm range. The molar absorptivity is also expected to be in a similar range to that of acetophenone, as the fundamental chromophore is very similar. The n→π* transition is less likely to be significantly affected by the methyl groups on the ring.

The Influence of Molecular Structure on the Spectra

The key difference influencing the UV-Vis spectra of these two compounds is the rigidity of the 4,6-Dimethyl-1-indanone structure compared to the more flexible acetophenone. In acetophenone, the acetyl group has some rotational freedom relative to the phenyl ring. In contrast, the five-membered ring in 4,6-Dimethyl-1-indanone locks the carbonyl group in a more planar arrangement with the benzene ring, which can enhance the π-electron delocalization. This enhanced conjugation could contribute to the slight red shift observed in the π→π* transition of indanones compared to acetophenone.

Experimental Protocol: Acquiring UV-Vis Absorption Spectra

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectra of 4,6-Dimethyl-1-indanone and acetophenone. This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

  • 4,6-Dimethyl-1-indanone

  • Acetophenone

Procedure:

  • Solvent Selection: Choose a solvent that both analytes are soluble in and that is transparent in the UV region of interest (typically above 220 nm). Spectroscopic grade ethanol is a common choice.

  • Preparation of Stock Solutions:

    • Accurately weigh approximately 10 mg of acetophenone and transfer it to a 100 mL volumetric flask. Dissolve the compound in the chosen solvent and dilute to the mark. This will be your stock solution.

    • Repeat the same procedure for 4,6-Dimethyl-1-indanone.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU for the most intense peak. A typical starting point would be a 1:10 or 1:100 dilution of the stock solution.

  • Instrument Setup and Blanking:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution of acetophenone.

    • Fill the cuvette with the acetophenone working solution and place it in the sample holder.

    • Run the spectral scan and save the data.

    • Repeat the rinsing and measurement steps for the 4,6-Dimethyl-1-indanone working solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the exact concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent in Volumetric Flask prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas1 Rinse & Fill Cuvette with Sample Solution prep3->meas1 To Measurement inst1 Warm-up Spectrophotometer inst2 Set Wavelength Range inst1->inst2 inst3 Run Baseline Correction (Blank Solvent) inst2->inst3 meas2 Place in Sample Holder inst3->meas2 Instrument Ready meas1->meas2 meas3 Acquire Spectrum meas2->meas3 an1 Identify λmax meas3->an1 Raw Data an2 Calculate Molar Absorptivity (ε) an1->an2

Caption: Experimental workflow for obtaining UV-Vis absorption spectra.

Conclusion

The UV-Vis absorption spectra of 4,6-Dimethyl-1-indanone and acetophenone, while broadly similar due to the presence of the benzoyl chromophore, are expected to exhibit subtle but significant differences. The rigid, planar structure of the indanone is predicted to result in a slight bathochromic shift of the primary π→π* transition compared to the more flexible acetophenone. This comparative guide underscores the sensitivity of UV-Vis spectroscopy to molecular architecture and provides a robust framework for the experimental characterization of such compounds, which is of paramount importance in fields like medicinal chemistry and materials science where structure-property relationships are key.

References

  • SIELC Technologies. Uv-Vis Spectrum of Acetophenone.
  • PhotochemCAD. Acetophenone - Absorption Spectrum.
  • ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and... | Download Scientific Diagram.
  • ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of...
  • ACS Publications. Solvent Effects on the UV (n → π*) and NMR (13C and 17O) Spectra of Acetone in Aqueous Solution. An Integrated Car−Parrinello and DFT/PCM Approach | The Journal of Physical Chemistry B.
  • National Institute of Standards and Technology. Acetophenone - the NIST WebBook.
  • La Salle University.
  • ACS Publications. Effect of Solvent on n-π* Absorption Spectra of Ketones.
  • UV-Visible Spectrophotometric Method and Valid
  • Scribd. UV-Vis Spectroscopy of Organic Compounds | PDF.
  • Purdue Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • AIP Publishing. Vibronic Interactions between nπ* and ππ* States and Radiative and Nonradiative T1 → S Transitions in Aromatic Carbonyl Compounds | The Journal of Chemical Physics.
  • Agilent. The Basics of UV-Vis Spectrophotometry.
  • Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob.
  • RSC Publishing. On the solvatochromism of the n ↔ π* electronic transitions in ketones.
  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Quora. Acetophenone is soluble in diethyl ether, isopropanol, and nhexane.
  • ResearchGate. Molar absorption coefficients and absorption maxima of synthesized... | Download Table.
  • Purdue e-Pubs. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes..
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.
  • NextSDS.
  • ACS Publications. The n→π* Interaction | Accounts of Chemical Research.
  • College of Pharmacy Babylon University. Advanced Pharmaceutical Analysis Lecture No. 2.
  • National Institute of Standards and Technology. 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook.
  • DTIC. Quantitative UV Absorbance Spectra of Chemical Agents and Simulants.
  • PubChem. 5,6-Dimethyl-1-indanone | C11H12O | CID 27878.
  • National Institute of Standards and Technology.
  • ACS Applied Polymer Materials.
  • science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number)
  • Wikipedia. 1-Indanone.

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Safety & Regulatory Compliance

Safety

4,6-Dimethyl-2,3-dihydro-1H-inden-1-one proper disposal procedures

Comprehensive Standard Operating Procedure: Handling and Disposal of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure: Handling and Disposal of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis—it is rooted in an uncompromising commitment to safety, environmental stewardship, and operational precision. 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 1685-81-0), commonly known as 4,6-dimethyl-1-indanone, is a highly valuable bicyclic aromatic ketone used extensively as a building block in medicinal chemistry and drug development[1].

However, its unique structural properties demand specific handling and disposal protocols. This guide provides a self-validating, step-by-step operational workflow designed to protect researchers, ensure regulatory compliance, and optimize your laboratory's waste management logistics.

Chemical Identity & Mechanistic Hazard Profile

To handle a chemical safely, one must understand the causality behind its reactivity. 4,6-Dimethyl-1-indanone features a fused indene ring and a ketone functional group.

  • Toxicological Causality: The carbonyl carbon of the indanone is highly electrophilic, making it susceptible to nucleophilic attack[1]. In a biological context, this means the compound can covalently bind to nucleophilic residues (such as thiols and amines) on skin proteins. This mechanism is the primary driver behind its classification as a skin sensitizer, skin irritant (Category 2), and severe eye irritant (Category 2A). Furthermore, it is classified under Acute Toxicity Category 4 (Harmful if swallowed)[2].

  • Environmental Causality: Like many , this compound exhibits poor biodegradability and moderate-to-high aquatic toxicity[3]. If introduced into the water supply, it can cause long-lasting environmental damage, strictly prohibiting sink disposal or standard landfilling[4].

Quantitative Data & Physical Properties

The following table summarizes the critical physicochemical data necessary for risk assessment and logistical planning[1][5]:

PropertyValue / DescriptionOperational Implication
CAS Number 1685-81-0Unique identifier for SDS and EHS tracking.
Molecular Formula C₁₁H₁₂OContains only C, H, O (Non-halogenated).
Molecular Weight 160.21 g/mol Used for stoichiometric and waste volume calculations.
Physical Form White to yellow powder/crystalsProne to aerosolization and dust formation during weighing.
Solubility Soluble in organic solvents (e.g., DCM, MeOH)Requires organic waste streams; solvent acts as a skin-penetration carrier.
Waste Classification Hazardous Organic WasteMust be incinerated; incompatible with biological waste streams.

Experimental Protocol: Safe Handling Workflow

Do not treat PPE as a mere checklist; treat it as a dynamic barrier system. When 4,6-dimethyl-1-indanone is dissolved in organic solvents, the solvent acts as a carrier, rapidly driving the sensitizing ketone through standard glove matrices[6].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat powder within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood. This prevents the inhalation of aerosolized crystalline dust[5].

  • Dynamic PPE Selection:

    • For neat powder: Standard nitrile gloves (minimum 4 mil thickness), wraparound safety goggles, and a flame-resistant lab coat.

    • For solutions: Double-glove with nitrile, or use specific solvent-rated gloves (e.g., butyl rubber for dichloromethane solutions) to prevent carrier-mediated skin penetration[6].

  • Weighing & Transfer: Use anti-static weighing boats. The static charge can cause the fine powder to disperse. Wipe down the balance and surrounding area with a methanol-soaked Kimwipe immediately after use to deactivate and capture residual traces.

Waste Segregation & Disposal Procedures

Proper disposal is not just about compliance; it is about chemical logic. Because 4,6-dimethyl-1-indanone contains only carbon, hydrogen, and oxygen, it must be strictly segregated from halogenated waste[7]. Mixing non-halogenated aromatic ketones with halogenated solvents alters the required incineration temperature profile and significantly increases institutional disposal costs[7][8].

Step-by-Step Disposal Methodology:

  • Liquid Waste Segregation:

    • Deposit all reaction filtrates, mother liquors, and solvent washes containing 4,6-dimethyl-1-indanone into a designated Non-Halogenated Organic Waste container[7].

    • Rule of Thumb: Never fill the waste container beyond 80% capacity to allow for vapor expansion.

  • Solid Waste Segregation:

    • Collect contaminated Kimwipes, empty reagent vials, and disposable spatulas in a designated Solid Hazardous Waste bin lined with a heavy-duty poly bag[5].

    • Do not mix with biohazardous or sharps waste, as the downstream treatment processes (autoclaving vs. incineration) are entirely incompatible[7].

  • Labeling: Clearly label containers with "Hazardous Waste: Contains Aromatic Ketones (4,6-Dimethyl-1-indanone) and [List Solvents]". Unlabeled waste is the most common EHS violation and poses a severe risk during transit[7].

  • Final Destruction: Transfer the waste to your institution's Environmental Health and Safety (EHS) team. The only for this class of chemical is high-temperature incineration, which safely decomposes the aromatic ring into carbon dioxide and water vapor[8][9].

Waste Segregation Workflow Diagram

WasteDisposal Start 4,6-Dimethyl-1-indanone Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Segregate LiquidBin Non-Halogenated Organic Waste Container Liquid->LiquidBin Segregate Incineration EPA-Approved Incineration SolidBin->Incineration EHS Pickup LiquidBin->Incineration EHS Pickup

Caption: Workflow for the segregation and disposal of 4,6-dimethyl-1-indanone waste.

Spill Response & Decontamination

In the event of an accidental release, immediate and logical action prevents environmental contamination and personnel exposure.

  • Solid Spill (Powder): Do NOT use a brush or compressed air, which will aerosolize the sensitizing dust[5]. Gently cover the spill with damp paper towels (moistened with water or a mild solvent like isopropanol) to suppress dust. Carefully scoop the material into a solid hazardous waste container.

  • Liquid Spill (Solution): Dike the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads)[3][4]. Do not use combustible materials like sawdust.

  • Surface Decontamination: Wash the affected fume hood or bench area with soap and warm water to break down residual organic traces, followed by a final wipe-down with isopropanol[4]. Dispose of all cleanup materials as Solid Hazardous Waste[5].

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6735, 1-Indanone. Retrieved from[Link]

  • University of Tennessee Safety Office. Laboratory Hazardous Waste Management Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Destroying Chemical Wastes in Commercial Scale Incinerators. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
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